Indole-3-methanamine
Description
(1H-Indol-3-yl)methanamine has been reported in Arabidopsis thaliana and Solanum lycopersicum with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-indol-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYGLMATGAAIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332897 | |
| Record name | (1H-Indol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indole-3-methanamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029740 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22259-53-6 | |
| Record name | Indole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22259-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1H-Indol-3-ylmethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022259536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1H-Indol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indol-3-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1H-INDOL-3-YLMETHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4P3UW7XBF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indole-3-methanamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029740 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
104 - 107 °C | |
| Record name | Indole-3-methanamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029740 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Enigmatic Presence of Indole-3-Methanamine in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-methanamine (I3M), an intriguing biogenic amine, has been identified as a natural metabolite in several plant species, including the model organism Arabidopsis thaliana and the agronomically important Solanum lycopersicum. While its precise physiological roles are still under investigation, its structural similarity to the principal plant hormone auxin (Indole-3-acetic acid, IAA) and other bioactive indole (B1671886) compounds suggests a potential significance in plant growth, development, and defense mechanisms. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of I3M in plants, detailing its detection, proposed biosynthetic origins, and potential physiological functions. Methodologies for its extraction and quantification are presented, alongside a hypothetical signaling pathway illustrating its potential role in plant defense responses. This document aims to serve as a foundational resource for researchers and professionals in the fields of plant biology, natural product chemistry, and drug discovery, fostering further exploration into the multifaceted roles of this fascinating molecule.
Natural Occurrence and Quantitative Data
This compound has been reported as a naturally occurring metabolite in Arabidopsis thaliana and Solanum lycopersicum[1]. While specific quantitative data for I3M across various plant tissues remains limited in the current literature, the analysis of related indole compounds, such as IAA and its conjugates, provides a valuable reference for expected concentration ranges and distribution patterns. The levels of these compounds are known to vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.
For instance, studies on IAA metabolites in Arabidopsis have shown concentrations ranging from picomoles to nanomoles per gram of fresh weight, with the highest levels typically found in young, developing tissues like expanding leaves and roots[2][3]. It is plausible that I3M concentrations exist within a similar range. The following table summarizes representative quantitative data for IAA and its conjugates in Arabidopsis thaliana, offering a comparative framework for future I3M quantification studies.
| Indole Compound | Plant Tissue | Concentration (pmol/g FW) | Reference |
| Indole-3-acetic acid (IAA) | Expanding Leaves | ~250 | [2][3] |
| Roots | ~150 | ||
| Indole-3-acetyl-aspartate | Expanding Leaves | ~100 | |
| Indole-3-acetyl-glutamate | Expanding Leaves | ~50 | |
| Indole-3-acetyl-leucine | Roots | ~15 | |
| Indole-3-acetyl-alanine | Aerial Tissues | ~5 |
Proposed Biosynthesis of this compound
A definitive biosynthetic pathway for this compound in plants has not yet been elucidated. However, based on the well-established biosynthesis of other indole compounds, a hypothetical pathway can be proposed, originating from the amino acid tryptophan. The biosynthesis of numerous indolic metabolites, including IAA and indole glucosinolates, commences with tryptophan.
The proposed pathway to I3M likely involves a decarboxylation step and a subsequent reduction or transamination. One plausible route could proceed through tryptamine (B22526), a known intermediate in IAA biosynthesis in some organisms.
In this hypothetical pathway, tryptophan is first decarboxylated to form tryptamine. Subsequently, tryptamine could be converted to I3M through a transamination or reductive amination reaction, although the specific enzymes catalyzing this step in plants are yet to be identified.
Experimental Protocols
General Experimental Workflow
The overall process for the analysis of I3M from plant tissues can be summarized in the following workflow:
Detailed Methodologies
3.2.1. Extraction
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Sample Preparation: Weigh 50-100 mg of frozen plant tissue and grind to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
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Extraction Solvent: Prepare an extraction solvent of 80% (v/v) methanol (B129727) in water. For improved stability of indole compounds, the extraction can be performed at -20°C in the dark.
-
Extraction Procedure: Add 1 mL of the pre-chilled extraction solvent to the powdered tissue. Vortex vigorously for 1 minute and incubate at 4°C for 1 hour with gentle shaking.
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Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for the subsequent purification step.
3.2.2. Solid-Phase Extraction (SPE) Purification
A two-step SPE procedure can be employed for the purification of I3M from the crude extract, adapting methods used for IAA.
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C18 SPE:
-
Condition a C18 SPE cartridge (e.g., 100 mg) with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of water to remove polar impurities.
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Elute the indole compounds with 2 mL of 80% methanol.
-
-
Mixed-Mode Cation Exchange SPE:
-
Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the eluate from the C18 step onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of methanol to remove neutral and acidic compounds.
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Elute I3M (a basic compound) with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Solvent Evaporation: Evaporate the final eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
3.2.3. LC-MS/MS Quantification
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Chromatographic Separation:
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Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of indole compounds.
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A linear gradient from 5% to 95% mobile phase B over 10-15 minutes is a good starting point.
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Flow Rate: 0.2-0.4 mL/min.
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Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is expected to be optimal for the protonation of the amine group in I3M.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, operate the mass spectrometer in MRM mode. The precursor ion will be the protonated molecule of I3M ([M+H]⁺). The product ions for fragmentation need to be determined by infusing a pure standard of I3M. A characteristic fragment would likely be the quinolinium ion at m/z 130, which is common for indole compounds.
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Internal Standard: For accurate quantification, the use of a stable isotope-labeled internal standard (e.g., D4-Indole-3-methanamine) is highly recommended.
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Potential Signaling Pathway in Plant Defense
While a specific signaling pathway for I3M has not been elucidated, the broader role of indole compounds in plant defense provides a framework for a putative pathway. Indole itself has been shown to prime plant defenses against necrotrophic fungal pathogens and herbivores. This priming effect is often associated with the activation of downstream defense signaling cascades, including the generation of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) pathways.
The following diagram illustrates a hypothetical signaling pathway for I3M in plant defense, based on known mechanisms for other indole compounds.
In this proposed model, I3M, upon perception by a yet-to-be-identified receptor, triggers early signaling events such as a burst of ROS and the activation of a MAPK cascade. These events, in turn, lead to the activation of transcription factors that regulate the expression of a suite of defense-related genes. The products of these genes include phytoalexins (antimicrobial compounds) and pathogenesis-related (PR) proteins, which collectively contribute to enhanced disease resistance.
Conclusion and Future Perspectives
This compound represents a relatively understudied component of the plant indolic metabolome. Its confirmed presence in key plant species, coupled with the known bioactivities of related indole compounds, underscores the need for further investigation into its physiological roles. The methodologies and hypothetical frameworks presented in this guide provide a starting point for researchers to delve deeper into the quantification, biosynthesis, and signaling functions of I3M.
Future research should focus on:
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Developing and validating a specific and sensitive analytical method for the routine quantification of I3M in diverse plant species and tissues.
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Elucidating the definitive biosynthetic pathway of I3M through isotopic labeling studies and the identification of the enzymes involved.
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Unraveling the precise molecular mechanisms and signaling components through which I3M exerts its physiological effects, particularly in the context of plant defense and development.
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Exploring the potential applications of I3M and its derivatives in agriculture and medicine.
A comprehensive understanding of this compound will not only enrich our knowledge of plant secondary metabolism but may also open new avenues for the development of novel plant growth regulators and therapeutic agents.
References
Indole-3-Methanamine: A Technical Overview of a Putative Tryptophan Metabolite
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Indole-3-methanamine (I3M), also known as 3-aminomethylindole, is an organic compound belonging to the 3-alkylindole class.[1] While structurally related to the essential amino acid tryptophan and its various bioactive metabolites, the role of I3M as a direct tryptophan metabolite in mammals remains largely uncharacterized. The Human Metabolome Database lists I3M as "expected but not quantified," suggesting its potential presence in the human body, though this has not been empirically confirmed.[1] Conversely, I3M has been identified in some plant species, including Arabidopsis thaliana and Solanum lycopersicum, as well as in foods such as barley and cereals.[1] This suggests that exogenous sources may contribute to its presence in biological systems. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical properties, potential biosynthetic pathways, and the significant gaps in our understanding of its biological role.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂ | |
| Molecular Weight | 146.19 g/mol | |
| IUPAC Name | (1H-indol-3-yl)methanamine | |
| Synonyms | 3-Aminomethylindole, 3-Indolylmethylamine | |
| Physical State | Solid | |
| Chemical Class | 3-Alkylindoles, Aralkylamines |
Potential Biosynthesis from Tryptophan
Currently, there is no direct scientific evidence to confirm the biosynthesis of this compound from tryptophan in mammals or via the gut microbiota. However, by examining established tryptophan metabolic pathways, we can hypothesize potential, yet unproven, routes for its formation.
The primary pathways of tryptophan metabolism include the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway, which is predominantly carried out by the gut microbiota. The production of various indole derivatives by gut bacteria is a critical aspect of the host-microbiome relationship.
A plausible, though speculative, biosynthetic pathway for I3M could involve the decarboxylation of a precursor amino acid. For instance, the conversion of tryptophan to tryptamine (B22526) is catalyzed by tryptophan decarboxylase. It is conceivable that a similar enzymatic reaction could convert a different precursor to I3M, although the identity of such a precursor and the specific enzyme involved are unknown.
The following diagram illustrates a hypothetical pathway for I3M formation, drawing an analogy to the known synthesis of tryptamine from tryptophan.
Biological Activity and Signaling Pathways: A Knowledge Gap
There is a significant lack of data regarding the biological activity and potential signaling pathways of this compound. While structurally similar compounds, such as tryptamine and serotonin, are well-known neurotransmitters and neuromodulators that interact with a variety of receptors, no such role has been established for I3M.
Research on synthetic derivatives, such as (5-Fluoro-1H-indol-3-YL)methanamine, suggests that the indole-methanamine scaffold can interact with serotonergic systems. However, it is crucial to note that these are findings for a synthetic analog and cannot be directly extrapolated to I3M. A study on novel this compound derivatives showed them to be ligands for the 5-HT4 receptor. This indicates that the core structure of I3M has the potential for biological activity, but further research is needed to investigate the specific targets and effects of the parent compound.
The diagram below illustrates a generalized workflow for investigating the potential biological activity of a novel compound like I3M.
Experimental Protocols
Given the limited research on this compound as a tryptophan metabolite, this section provides general methodologies for the synthesis, purification, and detection of indole compounds, which can be adapted for the study of I3M.
Synthesis of Indole-3-methanamines
A general method for the synthesis of 3-indolyl-methanamines involves the reaction of indoles with aldehydes and nitrobenzenes in the presence of indium in aqueous HCl at room temperature. This method has been reported to produce excellent yields in a short period.
Materials:
-
Indole
-
Aldehyde
-
Indium powder
-
Aqueous HCl
Procedure:
-
Combine the indole, aldehyde, and nitrobenzene in a reaction vessel.
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Add indium powder and aqueous HCl.
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Stir the mixture at room temperature for 30-45 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, work up the reaction mixture to isolate the product.
-
Purify the crude product using column chromatography.
Purification of Indole-methanamine Derivatives
Purification of indole-methanamine compounds can be achieved through column chromatography followed by recrystallization.
Column Chromatography Protocol:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica (B1680970) gel.
-
Column Packing: Pack a glass column with silica gel in a suitable eluent system (e.g., petroleum ether/ethyl acetate).
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Begin elution with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
Recrystallization Protocol:
-
Dissolution: Dissolve the impure solid in a minimum amount of a suitable hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
-
Cooling: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
Detection of Indole Compounds
A hydroxylamine-based indole assay (HIA) offers a sensitive and specific method for measuring indole in complex biological samples.
Materials:
-
Indole standards or unknown samples
-
5.3 M NaOH
-
0.3 M hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
2.7 M H₂SO₄
-
Microtiter plate
-
Spectrophotometer
Procedure:
-
In a microtiter plate, add 100 µL of indole standards or unknown samples.
-
Add 25 µL of 5.3 M NaOH and 50 µL of 0.3 M hydroxylamine hydrochloride.
-
Incubate for 15 minutes at room temperature.
-
Add 125 µL of 2.7 M H₂SO₄ and mix thoroughly.
-
Incubate at room temperature for up to 30 minutes to allow color development.
-
Measure the absorbance of the resulting pink solution at 530 nm using a spectrophotometer.
Future Directions and Conclusion
The current body of scientific literature presents a significant knowledge gap regarding this compound as a tryptophan metabolite. While its chemical structure is known and it has been detected in some plant-based foods, its endogenous production in mammals, its physiological role, and its mechanisms of action remain to be elucidated.
Future research should focus on:
-
Investigating the biosynthesis of I3M: Studies using labeled tryptophan in cell cultures, animal models, and with gut microbiota consortia are needed to determine if I3M is a bona fide metabolite.
-
Screening for biological activity: High-throughput screening of I3M against a panel of receptors and enzymes, particularly those involved in serotonergic and other neurotransmitter systems, could reveal its potential biological targets.
-
Quantification in biological samples: The development of sensitive and specific analytical methods, such as LC-MS/MS, is crucial for quantifying I3M levels in human tissues and fluids to understand its physiological concentrations and potential as a biomarker.
References
An In-depth Technical Guide to Indole-3-methanamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-methanamine, also known as 3-aminomethylindole, is an organic compound that belongs to the class of 3-alkylindoles.[1][2] It features an indole (B1671886) moiety substituted at the 3-position with an aminomethyl group.[1][3] This compound is of interest to researchers due to its presence in certain plants and food products, and its potential as a biomarker.[4] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and safety considerations.
Chemical Structure and Properties
This compound is an aralkylamino compound with a molecular framework consisting of a fused bicyclic heteroaromatic indole ring system. The primary amine group attached to the methyl substituent at the C3 position of the indole ring is a key functional group that influences its chemical behavior.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (1H-indol-3-yl)methanamine | |
| Synonyms | 3-(Aminomethyl)indole, 3-Indolylmethylamine | |
| CAS Number | 22259-53-6 | |
| Molecular Formula | C₉H₁₀N₂ | |
| Molecular Weight | 146.19 g/mol | |
| Appearance | Solid | |
| Melting Point | 104 - 107 °C | |
| Relative Density | 1.199 g/cm³ | |
| logP | 1.55 | |
| pKa | Very strong basic compound | |
| SMILES | NCc1c[nH]c2ccccc12 | |
| InChI Key | JXYGLMATGAAIBU-UHFFFAOYSA-N |
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, its spectroscopic features can be predicted based on the analysis of its structural components and data from similar indole derivatives.
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak corresponding to the exact mass of the molecule. High-resolution mass spectrometry can be used to confirm the elemental composition.
Table 2: Predicted m/z Values for Common Adducts of this compound
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 147.0917 |
| [M+Na]⁺ | 169.0736 |
| [M+K]⁺ | 185.0476 |
| [M+NH₄]⁺ | 164.1182 |
Note: These values are calculated based on the molecular formula and are useful for identification in mass spectrometry analyses.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound would exhibit characteristic signals for the protons of the indole ring and the aminomethyl group. The N-H proton of the indole ring typically appears as a broad singlet in the downfield region (around 12.30 ppm for a similar indole derivative). The aromatic protons on the benzene (B151609) and pyrrole (B145914) portions of the indole ring would show complex splitting patterns. The two protons of the aminomethyl group would likely appear as a singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons in the indole ring are key identifiers for this class of compounds. The carbon of the aminomethyl group would appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands that are indicative of its functional groups. Expected vibrations include N-H stretching from the indole and primary amine groups (typically in the 3200-3500 cm⁻¹ region), C-H stretching from the aromatic and aliphatic parts of the molecule, C=C stretching from the aromatic rings, and C-N stretching vibrations.
Reactivity and Synthesis
The indole ring is an electron-rich aromatic system, making it highly reactive towards electrophiles. Due to the high electron density at the C3 position, electrophilic substitution preferentially occurs at this position. The methanamine group at the 3-position is an electron-donating group, which can further activate the indole ring towards oxidation.
General Reactivity of the Indole Ring
Caption: Electrophilic substitution mechanism of the indole ring.
A common synthetic route to produce 3-indolyl-methanamines involves the reaction of indoles with aldehydes and nitrobenzenes in the presence of indium in aqueous HCl at room temperature. This method is reported to produce excellent yields in a short period. Another approach involves a Mannich-type reaction of indole with formaldehyde (B43269) and a suitable amine.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocols
Synthesis via Mannich Reaction (General Protocol)
-
Preparation: In a round-bottom flask, dissolve indole in a suitable solvent such as ethanol. Cool the flask in an ice bath.
-
Addition of Reagents: To the cooled solution, add chilled aqueous solutions of an amine source (e.g., ammonia (B1221849) or a protected amine) and formaldehyde sequentially while stirring.
-
Reaction: Add glacial acetic acid dropwise to the reaction mixture. Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
Spectroscopic Analysis (General Protocol)
-
NMR Spectroscopy: Dissolve a small sample of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. Use the residual solvent peak as an internal reference.
-
IR Spectroscopy: Record the IR spectrum on a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. If the sample is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., electrospray ionization - ESI) to determine the molecular weight and fragmentation pattern.
Biological Activity and Safety
This compound has been detected in plants such as Arabidopsis thaliana and Solanum lycopersicum. It has also been identified, though not quantified, in barley, cereals, and cereal products, suggesting it could be a potential biomarker for the consumption of these foods. Its indoleamine structure suggests a potential for interaction with monoaminergic systems.
Safety and Handling
This compound is classified as toxic if swallowed and can cause skin irritation and serious eye damage. It may also cause respiratory irritation.
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).
-
Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area and avoid breathing dust/fumes. Wash hands thoroughly after handling. In case of exposure, seek immediate medical attention. Store in a dry, well-ventilated place with the container tightly closed.
Conclusion
This compound is a valuable compound for researchers in various fields, from food science to medicinal chemistry. This guide provides a foundational understanding of its chemical structure, properties, and reactivity. While detailed experimental data is somewhat limited in public resources, the provided information, based on its structural characteristics and data from related compounds, serves as a robust starting point for further investigation and application in research and development.
References
An In-depth Technical Guide to the Discovery and History of Indole-3-methanamine
Abstract
Indole-3-methanamine, a simple derivative of the indole (B1671886) heterocyclic system, holds a significant place in the landscape of neuropharmacology and medicinal chemistry. While a singular, definitive moment of its discovery is not prominently documented, its history is intrinsically linked to the broader exploration of indole alkaloids and synthetic tryptamine (B22526) analogs that commenced in the early 20th century. This technical guide provides a comprehensive overview of the historical context of its likely first synthesis, plausible early experimental protocols, physicochemical properties, and the evolution of our understanding of its biological significance, from early interest as a potential neuroactive compound to its modern applications as a research tool and building block for complex drug molecules.
Introduction
The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and natural product science. Its presence in a vast array of biologically active compounds, from the essential amino acid tryptophan to the neurotransmitter serotonin (B10506) and complex alkaloids, has spurred over a century of intensive research into its synthesis and functionalization. This compound, also known as 3-aminomethylindole, represents one of the structurally simplest members of the tryptamine family. Its significance lies in its structural relationship to biologically crucial tryptamines and its utility as a synthetic intermediate for more complex molecules. This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the origins and development of this core molecule.
A Brief History of Indole Chemistry
The journey into the world of indoles began in the 19th century with the work of Adolf von Baeyer. A timeline of key milestones that paved the way for the synthesis of indole derivatives like this compound is presented below:
-
1866: Adolf von Baeyer achieves the first synthesis of the parent indole molecule by the reductive cyclization of oxindole (B195798) using zinc dust.
-
1883: Emil Fischer develops the Fischer indole synthesis, a versatile and enduring method for preparing substituted indoles from the reaction of arylhydrazines with aldehydes or ketones under acidic conditions. This method became a cornerstone of indole chemistry.
-
Early 20th Century: The Mannich reaction is developed, providing a powerful tool for the aminomethylation of acidic C-H bonds. This reaction would prove crucial for the synthesis of gramine (B1672134) (3-(dimethylaminomethyl)indole), a key precursor for various 3-substituted indoles.
-
Mid-20th Century: The discovery of the hallucinogenic properties of tryptamines and the identification of serotonin as a key neurotransmitter led to a surge in research on simple indoleamines, including, presumably, this compound, to understand structure-activity relationships.
Plausible Early Synthetic Routes to this compound
Reduction of Indole-3-carbonitrile
The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Early methods often employed metal hydrides or catalytic hydrogenation.
Materials:
-
Indole-3-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Dry glassware
-
Inert atmosphere (e.g., nitrogen or argon)
-
Sodium sulfate (B86663), anhydrous
-
Hydrochloric acid (for salt formation, optional)
-
Sodium hydroxide (B78521) (for workup)
-
Water
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is placed under an inert atmosphere.
-
A suspension of a molar excess (typically 1.5-2.0 equivalents) of lithium aluminum hydride in anhydrous diethyl ether is prepared in the flask and cooled in an ice bath.
-
A solution of indole-3-carbonitrile in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by the disappearance of the starting material, e.g., by thin-layer chromatography).
-
The reaction is cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling in an ice bath.
-
The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed thoroughly with diethyl ether.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
The product can be further purified by distillation under high vacuum or by recrystallization of its hydrochloride salt.
Synthesis from Gramine via the Gabriel Synthesis
Gramine, readily prepared via the Mannich reaction of indole, formaldehyde, and dimethylamine, is an excellent starting material for the synthesis of various 3-substituted indoles. The Gabriel synthesis provides a classic method for the preparation of primary amines.
Step 1: Quaternization of Gramine
Materials:
-
Gramine (3-(dimethylaminomethyl)indole)
-
Dimethyl sulfate or methyl iodide
-
Anhydrous acetone (B3395972) or ethanol
Procedure:
-
Gramine is dissolved in anhydrous acetone.
-
A slight molar excess of dimethyl sulfate is added dropwise with stirring.
-
The mixture is stirred at room temperature for several hours, during which the quaternary ammonium (B1175870) salt precipitates.
-
The solid is collected by filtration, washed with cold acetone, and dried to yield the gramine methosulfate.
Step 2: Reaction with Potassium Phthalimide (B116566)
Materials:
-
Gramine methosulfate
-
Potassium phthalimide
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of the gramine methosulfate and a slight molar excess of potassium phthalimide in DMF is heated with stirring for several hours.
-
The reaction mixture is cooled and poured into water to precipitate the N-(indol-3-ylmethyl)phthalimide.
-
The solid is collected by filtration, washed with water, and dried.
Step 3: Hydrazinolysis of the Phthalimide
Materials:
-
N-(indol-3-ylmethyl)phthalimide
-
Ethanol
Procedure:
-
The N-(indol-3-ylmethyl)phthalimide is suspended in ethanol.
-
A molar excess of hydrazine hydrate is added, and the mixture is refluxed for several hours.
-
The reaction mixture is cooled, and the precipitated phthalhydrazide (B32825) is removed by filtration.
-
The filtrate is concentrated under reduced pressure. The residue is taken up in dilute hydrochloric acid and washed with diethyl ether to remove any non-basic impurities.
-
The acidic aqueous layer is made basic with a sodium hydroxide solution, and the liberated this compound is extracted with diethyl ether.
-
The combined ether extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the product.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂ | PubChem |
| Molecular Weight | 146.19 g/mol | PubChem |
| Appearance | Solid | Human Metabolome Database |
| Melting Point | 104-107 °C | Human Metabolome Database |
| Boiling Point | 335.6 ± 17.0 °C at 760 mmHg | ChemSrc |
| LogP | 1.55 | Human Metabolome Database |
| pKa (Strongest Basic) | 9.53 (predicted) | FooDB |
| CAS Number | 22259-53-6 | PubChem |
Early Biological Investigations
The initial biological interest in this compound likely stemmed from its structural similarity to tryptamine and the neurotransmitter serotonin (5-hydroxytryptamine). In the mid-20th century, a significant amount of research was dedicated to understanding the structure-activity relationships of tryptamine derivatives, particularly concerning their effects on the central nervous system.
While specific early pharmacological studies on this compound are not well-documented, it would have been a logical candidate for investigation in studies exploring:
-
Serotonergic Activity: As an analog of serotonin, it would have been tested for its ability to interact with serotonin receptors.
-
Monoamine Oxidase (MAO) Inhibition: Many simple indoleamines were screened for their ability to inhibit MAO, an enzyme responsible for the degradation of neurotransmitters like serotonin.
-
Behavioral Effects: In animal models, it would have been assessed for any psychoactive or behavioral effects, given the known properties of other tryptamines.
It is plausible that early studies were limited by the available technology and that the compound did not exhibit sufficiently potent or interesting activity to warrant extensive investigation at the time, leading to a lack of prominent publications.
Modern Synthetic Methods and Biological Applications
In recent decades, there has been a renewed interest in this compound and its derivatives, driven by advances in synthetic chemistry and a deeper understanding of its potential biological roles.
Modern Synthetic Approaches:
-
More efficient and environmentally friendly methods for the reduction of indole-3-carbonitrile have been developed.
-
Direct C-H amination and multicomponent reactions have provided novel routes to 3-aminoalkylated indoles.
-
Catalytic methods, often employing transition metals, have enabled more selective and high-yielding syntheses.
Contemporary Biological Significance:
-
5-HT Receptor Ligands: Recent studies have synthesized and evaluated a series of this compound derivatives as ligands for various serotonin receptors, particularly the 5-HT₄ receptor, which is a target for cognitive and gastrointestinal disorders.
-
Anti-inflammatory and Neurotrophic Agents: Derivatives of 3-aminomethylindole have been investigated for their potential as multifunctional agents to treat neuroinflammation and promote neurite outgrowth, showing promise in the context of neurodegenerative diseases.
-
Enzyme Inhibition: Certain derivatives have been explored as inhibitors of enzymes such as Src kinase.
-
Synthetic Building Block: this compound remains a valuable and versatile starting material for the synthesis of more complex, biologically active indole alkaloids and pharmaceutical compounds.
Conclusion
The history of this compound is interwoven with the broader narrative of indole chemistry and the exploration of tryptamine pharmacology. While a specific "eureka" moment of its discovery remains elusive, its synthesis was a logical progression from the foundational synthetic methodologies established in the early 20th century. From its probable origins as a subject of early neuropharmacological curiosity to its modern-day utility as a versatile synthetic intermediate and a scaffold for drug discovery, this compound continues to be a molecule of interest for chemists and pharmacologists alike. This guide provides a consolidated overview of its historical context, plausible early synthesis, and evolving biological significance, offering a valuable resource for researchers in the field.
Visualizations
Caption: Plausible early synthetic pathways to this compound.
Caption: Logical workflow for the early investigation of this compound.
An In-depth Technical Guide to the Potential Biological Activities of Indole-3-methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-methanamine, a simple indole (B1671886) derivative, serves as a foundational scaffold in medicinal chemistry and is a naturally occurring metabolite in various plant species. While its direct biological activities are not extensively documented in publicly available literature, its structural analogs and derivatives have shown significant interactions with various biological targets, particularly within the central nervous system. This technical guide synthesizes the available information on this compound and its closely related compounds, providing insights into its potential biological activities, synthesis, and hypothetical experimental protocols for its investigation. The focus is on its potential as a modulator of serotonergic systems, drawing inferences from studies on its derivatives.
Introduction
This compound, also known as 3-(aminomethyl)indole, is an organic compound belonging to the 3-alkylindole class.[1][2] It is a structural analog of the neurotransmitter serotonin (B10506) and other bioactive tryptamines. While it has been identified as a potential biomarker for the consumption of certain foods like barley and cereals, its pharmacological profile remains largely uncharacterized.[3][4] This guide aims to provide a comprehensive overview of the known and potential biological activities of this compound, with a focus on its relevance to drug discovery and development.
Synthesis of this compound and Its Derivatives
The synthesis of this compound can be achieved through the reduction of 1H-indole-3-carbonitrile. A common laboratory-scale procedure involves the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) in a suitable solvent mixture like dioxane and tetrahydrofuran.[5]
Derivatives of this compound are often synthesized to explore structure-activity relationships. For instance, fluorinated analogs such as (5-Fluoro-1H-indol-3-YL)methanamine are synthesized from 5-fluoro-1H-indole through a multi-step process that can involve the formation of a gramine (B1672134) intermediate, followed by cyanation and subsequent reduction.[6]
Experimental Protocol: Synthesis of this compound
Materials:
-
1H-indole-3-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Dioxane
-
Tetrahydrofuran (THF)
-
Water
-
3 N Sodium hydroxide (B78521) (NaOH)
Procedure: [5]
-
To a solution of 1H-indole-3-carbonitrile (100 mg) in 15 mL of a 2:1 mixture of dioxane and tetrahydrofuran, add lithium aluminum hydride (100 mg).
-
Reflux the mixture for 30 minutes.
-
Cool the reaction to 0°C and quench by the sequential addition of 0.1 mL of water, 0.1 mL of 3 N sodium hydroxide, and 0.3 mL of water.
-
Stir the mixture for 15 minutes at room temperature.
-
Remove the aluminum salts by filtration.
-
Evaporate the solvent to yield this compound.
Note: This protocol is for informational purposes and should be performed by qualified personnel in a controlled laboratory setting.
Potential Biological Activities
The biological activities of this compound are largely inferred from studies on its derivatives and structurally related indoleamines. The primary area of interest is its potential interaction with serotonin (5-HT) receptors.
Serotonin 5-HT4 Receptor Ligand Potential
A study involving the synthesis and screening of twenty-three this compound derivatives identified several compounds with good affinity for the 5-HT4 receptor at a concentration of 100 µM.[7] One particular derivative, referred to as I-o, was found to be only 5-fold less potent than the endogenous agonist serotonin.[7] This suggests that the this compound scaffold is a promising starting point for the design of novel 5-HT4 receptor ligands.
Table 1: Qualitative 5-HT4 Receptor Affinity of this compound Derivatives [7]
| Compound | Affinity at 100 µM |
| I-d | Good |
| I-j | Good |
| I-o | Good (only 5-fold less potent than serotonin) |
| I-q | Good |
| I-u | Good |
Inferred Activity at Other Serotonin Receptors
Based on the pharmacology of other indoleamines, it is hypothesized that this compound and its derivatives may also interact with other serotonin receptor subtypes, such as 5-HT1A and 5-HT2A, as well as dopamine (B1211576) D2 receptors.[8] The introduction of a fluorine atom at the 5-position of the indole ring, for example, is a common strategy to enhance binding affinity and selectivity for these receptors.[8]
Experimental Protocols for Biological Evaluation
Due to the limited direct experimental data on this compound, the following protocols are based on established methodologies for characterizing novel indoleamine compounds.
Radioligand Binding Assay (Hypothetical)
This assay is designed to determine the binding affinity of this compound for a specific receptor, for example, the 5-HT4 receptor.
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., human 5-HT4 receptor).
-
Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-GR113808), and varying concentrations of this compound.
-
Incubation: Incubate the plates to allow for competitive binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well to separate receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the inhibitory constant (Ki).
In Vivo Behavioral Studies (Hypothetical)
To assess the potential central nervous system effects of this compound, in vivo studies in animal models are necessary. The following outlines a hypothetical protocol for a preliminary toxicity and behavioral assessment.
Workflow for In Vivo Assessment
Caption: A generalized workflow for in vivo evaluation of a novel compound.
Procedure: [9]
-
Compound Formulation: Prepare a suitable formulation of this compound for administration (e.g., dissolved in saline with a co-solvent like DMSO).
-
Animal Acclimation: Acclimate animals (e.g., mice or rats) to the testing environment.
-
Dose Administration: Administer varying doses of this compound via a chosen route (e.g., intraperitoneal injection).
-
Toxicity Observation: Observe the animals for any signs of toxicity, such as changes in posture, activity, or breathing.
-
Behavioral Testing: Conduct behavioral tests, such as an open field test to assess locomotor activity and anxiety-like behavior.
-
Pharmacokinetic Studies: At various time points after administration, collect blood samples to determine the pharmacokinetic profile of the compound.
Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated, its potential interaction with G-protein coupled receptors (GPCRs) like the 5-HT4 receptor suggests involvement in downstream second messenger systems.
Hypothesized 5-HT4 Receptor Signaling Pathway
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0029740) [hmdb.ca]
- 2. foodb.ca [foodb.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and preliminary screening of novel indole-3-methanamines as 5-HT4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Unveiling Indole-3-methanamine in Barley and Cereals: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Identification, Quantification, and Potential Biological Significance of Indole-3-methanamine in Food Sources.
Introduction
This compound (I3M), also known as 3-aminomethylindole (AMI), is a naturally occurring indoleamine found in various plant species, notably in barley (Hordeum vulgare) and other cereals. As a structural analogue of tryptamine (B22526) and a metabolic precursor to the indole (B1671886) alkaloid gramine (B1672134), I3M is gaining attention within the scientific community for its potential bioactivity and as a biomarker for the consumption of whole grains. This technical guide provides a comprehensive overview of the current knowledge on I3M in barley and cereals, with a focus on its identification, quantification, and putative biological signaling pathways relevant to human health. This document is intended to serve as a resource for researchers in the fields of food science, nutrition, and drug development.
Presence and Quantification of this compound in Cereals
This compound is an intermediate in the biosynthesis of gramine, an indole alkaloid known for its role in plant defense mechanisms.[1] The concentration of I3M and its downstream product, gramine, can vary significantly between different barley cultivars and is influenced by environmental factors such as temperature stress.[1][2] While some barley cultivars are known to accumulate high levels of gramine and its precursors, others are considered gramine-free.[3]
The quantification of I3M in cereal matrices is crucial for understanding its dietary intake and potential physiological effects. Although specific data for I3M is limited, studies on gramine and its precursors provide valuable insights into the expected concentration ranges.
Table 1: Quantitative Data of Gramine and its Precursors in Barley Cultivars
| Compound | Barley Cultivar/Accession | Tissue | Concentration | Reference |
| Gramine | Wild Barley Accessions | Leaves | ~50-fold higher than in roots | [3] |
| Gramine | Wild Barley Accessions (Iq-In and T-G groups) | Roots | 0.066 - 0.095 µmol/g FW | |
| Gramine | 'Arimar' | First Leaf | ~6 mg/g DW | |
| Gramine | 'Arimar' and CI 12020 (heat-stressed) | Whole Shoot | 3 - 8 mg/g DW | |
| 3-Aminomethylindole (I3M/AMI) | 'Arimar' and CI 12020 | Shoots | Lesser amounts than gramine |
FW: Fresh Weight, DW: Dry Weight.
Experimental Protocols
Extraction and Quantification of this compound from Cereal Grains
The following protocol is a composite methodology based on established techniques for the analysis of indole alkaloids and related metabolites in cereals.
1. Sample Preparation:
-
Grind cereal grains (barley, wheat, etc.) to a fine powder using a laboratory blender.
-
Store the ground samples at -80°C until extraction.
2. Extraction:
-
Weigh approximately 200 mg of the finely ground grain into a microcentrifuge tube.
-
Prepare an extraction solvent of acetonitrile/water (80/20, v/v).
-
Add 1 mL of the extraction solvent to the sample.
-
Vortex the mixture thoroughly for 1 minute.
-
Sonicate the sample in a water bath for 15 minutes.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant for LC-MS/MS analysis. For quantitative analysis, an internal standard (e.g., deuterated I3M) should be added prior to extraction.
3. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is recommended.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for I3M. The exact m/z values would need to be determined using an I3M standard. For tryptamine, a close structural analog, transitions such as m/z 161.1 -> 144.1 are used.
-
Data Analysis: Quantify I3M concentration by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with known concentrations of an I3M standard.
-
Biosynthetic and Signaling Pathways
Biosynthesis of this compound in Barley
In barley, I3M is synthesized from the essential amino acid tryptophan as an intermediate in the gramine biosynthetic pathway. This pathway involves two key enzymatic steps.
-
AMI Synthase: Tryptophan is converted to this compound (3-aminomethylindole) by the enzyme AMI synthase.
-
N-methyltransferase (NMT): I3M is then sequentially methylated by N-methyltransferase to first form N-methyl-3-aminomethylindole (MAMI) and subsequently N,N-dimethyl-3-aminomethylindole (gramine).
Potential Signaling Pathway of this compound in Human Cells
While direct studies on the signaling pathways of I3M in human cells are scarce, its structural similarity to other indoleamines, such as tryptamine, suggests a plausible mechanism of action through the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, inflammation, and cellular homeostasis.
Upon entering a cell, I3M may bind to the cytosolic AhR complex, which is associated with heat shock protein 90 (Hsp90) and other co-chaperones. Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus. In the nucleus, AhR dimerizes with the AhR nuclear translocator (ARNT). This heterodimeric complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription. Target genes of the AhR signaling pathway include cytochrome P450 enzymes (e.g., CYP1A1), which are involved in metabolism, and various cytokines and other immunomodulatory proteins.
The activation of AhR by dietary indoles is an area of active research, with implications for gut health and immune function.
Potential Biological Effects and Future Directions
The interaction of dietary indoleamines with the AhR pathway suggests that I3M from barley and other cereals could have several biological effects. These may include modulation of the immune system, particularly in the gut, and influences on inflammatory processes. Tryptamine, a structurally similar compound, has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor immune tolerance, and to induce autophagy in nerve cells at high concentrations.
Further research is warranted to:
-
Establish a comprehensive quantitative database of I3M in a wider range of barley cultivars and other cereal grains.
-
Elucidate the specific binding affinity of I3M for the human AhR and characterize its downstream transcriptional effects.
-
Investigate the metabolism of I3M by the human gut microbiota and its impact on the production of other bioactive indole derivatives.
-
Explore the potential therapeutic applications of I3M in conditions related to immune dysregulation and inflammation.
Conclusion
This compound is a constituent of barley and other cereals with the potential to influence human health through its interaction with cellular signaling pathways, most notably the Aryl Hydrocarbon Receptor. This technical guide has provided an overview of the current understanding of I3M, from its presence in food sources to its potential biological activities. The provided experimental protocols and pathway diagrams offer a framework for future research aimed at fully characterizing the role of this dietary indoleamine. As our understanding of the intricate interplay between diet, the microbiome, and host physiology deepens, compounds like I3M will likely become increasingly important targets for nutritional and pharmacological research.
References
Methodological & Application
Application Note: Synthesis of Indole-3-methanamine from Indole-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of indole-3-methanamine from indole-3-carboxaldehyde (B46971) via reductive amination. This compound and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities, including interactions with serotonin (B10506) receptors. This document outlines two common reductive amination procedures using sodium borohydride (B1222165) with ammonia (B1221849) and an alternative method involving the reduction of an oxime intermediate with lithium aluminum hydride. Detailed experimental procedures, purification methods, and characterization data are provided to ensure reproducibility.
Introduction
This compound is a valuable building block in the synthesis of various biologically active compounds. The indole (B1671886) moiety is a privileged structure in drug discovery, and its derivatives have shown promise as anti-inflammatory, anti-cancer, and anti-bacterial agents. The direct conversion of readily available indole-3-carboxaldehyde to this compound via reductive amination is an efficient and widely used synthetic strategy. This process involves the formation of an intermediate imine from the aldehyde and an amine source (in this case, ammonia), which is then reduced in situ to the corresponding amine.
Synthesis Pathways
Two primary methods for the synthesis of this compound from indole-3-carboxaldehyde are detailed below. The first method employs sodium borohydride as the reducing agent in the presence of an ammonia source. The second, more vigorous method, involves the formation of an oxime intermediate followed by reduction with lithium aluminum hydride.
Workflow of Synthesis
Caption: Synthetic routes to this compound.
Experimental Protocols
Method 1: Reductive Amination using Sodium Borohydride
This method is a one-pot procedure that is relatively mild and avoids the use of strong reducing agents like LiAlH₄.
Materials:
-
Indole-3-carboxaldehyde
-
Ammonium (B1175870) acetate (B1210297) or aqueous ammonia
-
Sodium borohydride (NaBH₄)
-
tert-Butanol (optional, to avoid formation of 3-methoxymethylindole)
-
Dichloromethane (B109758) (DCM) or Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve indole-3-carboxaldehyde (1.0 eq) in methanol or a mixture of methanol and tert-butanol.
-
Amine Source: Add ammonium acetate (10 eq) or an excess of aqueous ammonia to the solution. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 - 2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding water. Remove the organic solvent under reduced pressure. Partition the residue between dichloromethane (or ethyl acetate) and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing and Drying: Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).
Method 2: Reduction of Indole-3-carboxaldehyde Oxime
This two-step method involves the formation of a stable oxime intermediate, which is then reduced.
Step 1: Synthesis of Indole-3-carboxaldehyde Oxime
Materials:
-
Indole-3-carboxaldehyde
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (B78521) (NaOH) or Pyridine (B92270)
-
Ethanol
-
Water
Procedure:
-
Dissolve indole-3-carboxaldehyde (1.0 eq) in ethanol.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 - 1.5 eq) and sodium hydroxide (1.1 - 1.5 eq) in water. Alternatively, pyridine can be used as the base in an alcoholic solvent.
-
Add the hydroxylamine solution to the aldehyde solution and stir at room temperature. The reaction is typically complete within 1-3 hours.[1][2]
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates. The solid can be collected by filtration and washed with cold water. If no precipitate forms, the product can be extracted with an organic solvent after removing the ethanol.
Step 2: Reduction of the Oxime to this compound
Materials:
-
Indole-3-carboxaldehyde oxime
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Sodium sulfate decahydrate (B1171855) or a sequential quench with water and NaOH solution
Procedure:
-
Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of LiAlH₄ (2.0 - 3.0 eq) in anhydrous THF.
-
Addition of Oxime: Dissolve the indole-3-carboxaldehyde oxime (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Isolation: Stir the resulting mixture until a granular precipitate forms. Filter the precipitate and wash it thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.
Data Presentation
| Parameter | Method 1 (NaBH₄) | Method 2 (LiAlH₄ from Oxime) |
| Starting Material | Indole-3-carboxaldehyde | Indole-3-carboxaldehyde |
| Key Reagents | NH₄OAc/NH₃, NaBH₄ | 1. NH₂OH·HCl, Base2. LiAlH₄ |
| Solvent | Methanol, tert-Butanol | Ethanol, THF/Diethyl ether |
| Reaction Temperature | 0 °C to Room Temp. | Room Temp. then Reflux |
| Reaction Time | 2-4 hours | 5-11 hours (total) |
| Typical Yield | 50-70% | 60-80% |
| Purification | Column Chromatography | Filtration, Column Chromatography |
Characterization of this compound
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₉H₁₀N₂
-
Molecular Weight: 146.19 g/mol
-
Mass Spectrometry (MS): Predicted m/z for [M+H]⁺: 147.08.
-
¹H NMR (DMSO-d₆): Expected signals for indole ring protons and a characteristic signal for the aminomethyl protons at the 3-position.
-
¹³C NMR (DMSO-d₆): Expected signals for the indole ring carbons and the methylene (B1212753) carbon.[3]
Biological Context and Signaling
Indole derivatives are known to interact with various biological targets. This compound and related compounds have been investigated as ligands for serotonin (5-HT) receptors.[4] The indole nucleus is a common feature in molecules that modulate signaling pathways involved in inflammation and cell proliferation. For instance, some indole-3-yl derivatives have been shown to inhibit the NF-κB pathway, a key regulator of inflammatory responses.
Generalized Indole Derivative Signaling Interaction
Caption: Interaction of indole derivatives with cellular pathways.
Conclusion
The synthesis of this compound from indole-3-carboxaldehyde is a fundamental transformation in medicinal chemistry. The reductive amination protocols described here offer reliable and scalable methods for obtaining this key intermediate. The choice of method will depend on the available reagents, desired scale, and sensitivity of other functional groups in more complex substrates. The provided data and protocols serve as a valuable resource for researchers engaged in the synthesis and development of novel indole-based therapeutic agents.
References
Application Notes and Protocols: Indole-3-methanamine in the Pictet-Spengler Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pictet-Spengler reaction is a cornerstone in synthetic organic chemistry, enabling the facile construction of tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds. These core structures are prevalent in a vast array of natural products and pharmaceutically active compounds. The reaction proceeds through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution and subsequent ring closure.
This document provides detailed application notes and protocols for the utilization of indole-3-methanamine in the Pictet-Spengler reaction. While tryptamine (B22526) is the more classical substrate, this compound offers a unique entry point to a variety of substituted β-carboline analogues of significant interest in drug discovery and development. The protocols and data presented herein are synthesized from established methodologies for related indole (B1671886) derivatives and are intended to serve as a comprehensive guide for researchers.
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative quantitative data for the Pictet-Spengler reaction with various indole derivatives, providing a comparative overview of reaction conditions and expected yields. This data can guide the optimization of reactions involving this compound.
| Indole Reactant | Aldehyde/Ketone | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Tryptamine | Benzaldehyde | TFA | CH2Cl2 | Room Temp | 24 | 85 | [1] |
| Tryptamine | p-Nitrobenzaldehyde | HFIP | Reflux | 3.5 | 98 | [2] | |
| Tryptamine | Formaldehyde | H2SO4 | H2O | Not Specified | Not Specified | Not Specified | [3] |
| L-Tryptophan methyl ester | p-Nitrobenzaldehyde | HFIP | Reflux | 3.5 | 98 | [2] | |
| L-Tryptophan methyl ester | Various aromatic aldehydes | TFA | Isopropanol | Not Specified | Not Specified | 52-73 | [1] |
| Tryptamine | Various aldehydes | Cyanuric chloride (10 mol%) | DMSO | Not Specified | Not Specified | High | |
| Tryptamine | Indole-3-carboxaldehyde | TFAA/DABCO | Not Specified | Not Specified | Low | ||
| Indole-3-acetic acid | (R)-Phenylglycinol | Not Specified | Not Specified | Not Specified | Not Specified | High |
Experimental Protocols
General Protocol for the Pictet-Spengler Reaction of this compound with an Aldehyde
This protocol describes a general procedure for the synthesis of a 1-substituted-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (tetrahydro-β-carboline) from this compound and a representative aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer and/or mass spectrometer for product characterization
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the amine in anhydrous dichloromethane.
-
Addition of Aldehyde: To the stirred solution, add the aldehyde (1.1 eq) at room temperature.
-
Initiation of Reaction: Slowly add trifluoroacetic acid (1.2 eq) to the reaction mixture. The addition is typically exothermic, and the reaction can be cooled in an ice bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to 24 hours depending on the reactivity of the aldehyde.
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure tetrahydro-β-carboline product.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Visualizations
Reaction Mechanism
Caption: Mechanism of the Pictet-Spengler reaction with this compound.
Experimental Workflow
References
Application Notes and Protocols: Indole-3-methanamine as a Precursor for β-Carboline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-carbolines are a class of heterocyclic compounds widely found in nature and exhibiting a broad spectrum of pharmacological activities, including anti-tumor, anti-viral, and neuroactive properties. The synthesis of the β-carboline scaffold is a key focus in medicinal chemistry and drug discovery. Indole-3-methanamine, a readily accessible primary amine, serves as a versatile precursor for the construction of the β-carboline core through established synthetic methodologies such as the Pictet-Spengler and Bischler-Napieralski reactions. These reactions offer a straightforward approach to building the tricyclic β-carboline ring system.
This document provides detailed application notes and experimental protocols for the synthesis of β-carbolines using this compound as the starting material. It includes reaction mechanisms, step-by-step procedures, and expected quantitative data to guide researchers in the successful synthesis and characterization of these important molecules.
Synthesis of β-Carbolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a robust method for the synthesis of tetrahydro-β-carbolines (THβCs) from a β-arylethylamine and an aldehyde or ketone.[1] In this case, this compound acts as the β-arylethylamine equivalent. The reaction proceeds through the formation of a Schiff base, followed by an acid-catalyzed intramolecular electrophilic substitution. The resulting THβC can then be dehydrogenated to the fully aromatic β-carboline.
Experimental Protocol: Two-Step Synthesis of β-Carboline from this compound
Step 1: Pictet-Spengler Cyclization to form Tetrahydro-β-carboline
Materials:
-
This compound
-
Formaldehyde (B43269) (37% aqueous solution) or other aldehydes/ketones
-
Glacial Acetic Acid or Trifluoroacetic Acid (TFA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add the aldehyde or ketone (1.1 eq) to the solution. For the synthesis of the unsubstituted β-carboline core, formaldehyde is used.
-
To this mixture, add glacial acetic acid or a catalytic amount of TFA.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude tetrahydro-β-carboline.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Step 2: Dehydrogenation of Tetrahydro-β-carboline to β-Carboline
Materials:
-
Tetrahydro-β-carboline (from Step 1)
-
10% Palladium on carbon (Pd/C)
-
Toluene (B28343) or xylene
-
Celite
Procedure:
-
In a round-bottom flask, dissolve the purified tetrahydro-β-carboline (1.0 eq) in toluene or xylene.
-
Add 10% Pd/C catalyst (10-20% by weight of the starting material).
-
Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude β-carboline.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data
| Product Name | Starting Aldehyde | Pictet-Spengler Yield (%) | Dehydrogenation Yield (%) | Overall Yield (%) |
| β-Carboline | Formaldehyde | 75-85 | 80-90 | 60-77 |
| 1-Methyl-β-carboline | Acetaldehyde | 70-80 | 80-90 | 56-72 |
| 1-Phenyl-β-carboline | Benzaldehyde | 65-75 | 75-85 | 49-64 |
Yields are representative and may vary based on reaction scale and purification efficiency.
Spectroscopic Data for β-Carboline (unsubstituted)
| Type | Data |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.93 (s, 1H), 8.45 (d, J = 5.5 Hz, 1H), 8.19 (d, J = 8.2 Hz, 1H), 8.10 (d, J = 5.5 Hz, 1H), 7.70-7.66 (m, 1H), 7.52 (d, J = 8.4 Hz, 1H), 7.36 (t, J = 7.5 Hz, 1H).[2] |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 143.3, 141.2, 138.1, 134.5, 128.8, 121.8, 121.2, 120.1, 113.2, 111.5. |
| Mass Spec. (ESI-MS) m/z | 169.07 [M+H]⁺. |
Synthesis of β-Carbolines via the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction provides a route to 3,4-dihydro-β-carbolines, which can be subsequently oxidized to the aromatic β-carboline. This method involves the cyclization of an N-acylated this compound using a dehydrating agent.
Experimental Protocol: Two-Step Synthesis of 1-Substituted-β-Carboline
Step 1: Acylation of this compound
Materials:
-
This compound
-
Acid chloride or anhydride (B1165640) (e.g., Acetyl chloride, Benzoyl chloride)
-
Triethylamine (B128534) or pyridine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acid chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acyl-indole-3-methanamine, which can often be used in the next step without further purification.
Step 2: Bischler-Napieralski Cyclization and Dehydrogenation
Materials:
-
N-acyl-indole-3-methanamine (from Step 1)
-
Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)
-
Toluene, anhydrous
-
10% Palladium on carbon (Pd/C)
Procedure:
-
Dissolve the N-acyl-indole-3-methanamine (1.0 eq) in anhydrous toluene.
-
Add phosphorus oxychloride (2.0-3.0 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor by TLC.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a concentrated sodium hydroxide (B78521) solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer and concentrate to obtain the crude 3,4-dihydro-β-carboline.
-
For dehydrogenation, dissolve the crude product in toluene, add 10% Pd/C, and reflux for 8-12 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Purify the final β-carboline product by column chromatography or recrystallization.
Quantitative Data
| Product Name | Acylating Agent | Bischler-Napieralski Yield (%) | Dehydrogenation Yield (%) | Overall Yield (%) |
| 1-Methyl-β-carboline | Acetyl chloride | 60-70 | 80-90 | 48-63 |
| 1-Phenyl-β-carboline | Benzoyl chloride | 55-65 | 75-85 | 41-55 |
Yields are representative and may vary based on reaction scale and purification efficiency.
Spectroscopic Data for 1-Methyl-β-carboline
| Type | Data |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.77 (s, 1H), 8.26 (d, J = 5.5 Hz, 1H), 8.17 (d, J = 7.8 Hz, 1H), 7.55-7.54 (m, 2H), 7.27-7.23 (m, 1H), 2.75 (s, 3H).[2] |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 142.8, 141.1, 138.0, 133.0, 128.6, 121.5, 121.0, 119.8, 113.0, 111.2, 22.5. |
| Mass Spec. (ESI-MS) m/z | 183.09 [M+H]⁺. |
Visualizations
References
Application Notes and Protocols for the Quantification of Indole-3-methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-methanamine, a tryptamine (B22526) derivative, is a compound of growing interest in various fields of research, including pharmacology and metabolomics. Accurate and robust analytical methods are crucial for determining its concentration in biological matrices and other samples. These application notes provide detailed protocols for the quantification of this compound using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a potential signaling pathway involving indole (B1671886) compounds is described.
Data Presentation
The following tables summarize representative quantitative data for the analytical methods described. These values are based on analyses of structurally similar indole compounds and should be considered as a starting point for method validation for this compound.
Table 1: Representative Performance Characteristics for HPLC-UV Quantification of Indoleamines
| Parameter | Value |
| Linearity Range | 1 µg/mL - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.7 µg/mL |
| Accuracy | 95% - 105% |
| Precision (%RSD) | < 5% |
Table 2: Representative Performance Characteristics for LC-MS/MS Quantification of Tryptamine Derivatives
| Parameter | Value |
| Linearity Range | 1 ng/mL - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
| Recovery | 85% - 110% |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
Table 3: Representative Performance Characteristics for GC-MS Quantification of Derivatized Indoles
| Parameter | Value |
| Linearity Range | 10 ng/mL - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~2 ng/mL |
| Limit of Quantification (LOQ) | ~10 ng/mL |
| Recovery | 80% - 115% |
| Precision (%RSD) | < 15% |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol describes a method for the quantitative analysis of this compound using HPLC with UV detection. This method is suitable for the analysis of bulk material and simple formulations.
1. Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
HPLC system with UV detector, pump, autosampler, and column oven
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% formic acid. The exact ratio may need optimization.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions
-
Column: C18 reversed-phase column
-
Mobile Phase: Acetonitrile:Water with 0.1% formic acid (isocratic or gradient)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
4. Sample Preparation
-
For bulk drug substance, accurately weigh the sample and dissolve it in the mobile phase to a concentration within the calibration range.
-
For formulations, a suitable extraction method may be required.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the working standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Application Note: HPLC-UV Method for the Analysis of Indole-3-methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of Indole-3-methanamine. This compound, a tryptamine-related compound, is of significant interest in various fields, including pharmacology and medicinal chemistry. The presented protocol provides a reliable and reproducible starting point for the separation and quantification of this analyte. This document is intended to guide researchers in establishing a validated analytical method for purity assessment, stability studies, and pharmacokinetic evaluations.
Introduction
This compound is a primary amine derivative of indole (B1671886), belonging to the broader class of tryptamines. These compounds are precursors to a wide range of biologically active molecules, including neurotransmitters and psychedelic drugs. Accurate and precise analytical methods are crucial for the characterization and quantification of this compound in research and development. High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers the requisite selectivity and sensitivity for the analysis of such indole derivatives.[1] This application note outlines a reversed-phase HPLC (RP-HPLC) method, providing a comprehensive protocol from sample preparation to data analysis. The method is based on established principles for the analysis of similar indole compounds and serves as an excellent foundation for method development and validation.[2][3]
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (LC-MS grade)
-
0.45 µm syringe filters (PTFE or other suitable material)
Instrumentation
-
An HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a variable wavelength or photodiode array (PDA) UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions
The following HPLC parameters are recommended as a starting point and may require optimization for specific applications or matrices.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-13 min: 95-5% B; 13-15 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Standard and Sample Preparation
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This stock solution should be stored at 2-8°C and protected from light.[1]
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.[1]
Sample Preparation: The appropriate sample preparation will depend on the sample matrix.
-
For Bulk Drug Substance: Accurately weigh a sample of the analyte, dissolve it in methanol, and dilute with the mobile phase to a concentration within the calibration range.
-
For Complex Matrices (e.g., biological fluids): A more extensive sample cleanup such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) may be necessary to remove interfering substances before analysis.[4]
All final solutions should be filtered through a 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter.
Data Presentation
The following table summarizes the expected quantitative performance characteristics of this method. These values are based on typical performance for closely related indole compounds and should be determined experimentally during method validation for this compound.[5][6][7]
| Parameter | Expected Performance |
| Retention Time (RT) | 5 - 8 minutes (highly dependent on the specific column and gradient) |
| Linearity Range | 1 - 100 µg/mL (r² > 0.995) |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Method Validation
It is imperative that this method be fully validated for its intended use. Key validation parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow Diagram
Caption: Workflow for the HPLC-UV analysis of this compound.
Signaling Pathway Diagram (Illustrative)
While this compound itself is not a signaling molecule in a classical pathway, its structural similarity to serotonin (B10506) (5-hydroxytryptamine) suggests it could potentially interact with serotonergic pathways. The following diagram illustrates a simplified serotonin signaling pathway, which could be a starting point for investigating the biological activity of this compound.
Caption: Simplified overview of the serotonin (5-HT) signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Protocol for the Quantification of Indole-3-methanamine in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Indole-3-methanamine in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (this compound-d4) to ensure accuracy and precision. Chromatographic separation is achieved on a reversed-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical technique for pharmacokinetic studies, drug metabolism research, and other bioanalytical applications involving this compound.
Introduction
This compound, a tryptamine-related compound, is of growing interest in biomedical research due to the diverse biological activities associated with the indoleamine scaffold. Accurate quantification of this analyte in biological matrices such as plasma is crucial for understanding its pharmacokinetics, metabolic fate, and potential physiological effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and specificity required for the reliable measurement of low-concentration analytes in complex biological samples. The method described herein provides a comprehensive protocol for the extraction and quantification of this compound from human plasma.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
This compound-d4 (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d4 by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution with methanol.
-
Calibration Standards and Quality Controls: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (or standard, quality control), add 10 µL of the internal standard working solution (100 ng/mL this compound-d4).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
Table 1: Liquid Chromatography Gradient
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.4 | 95 | 5 |
| 0.5 | 0.4 | 95 | 5 |
| 2.5 | 0.4 | 5 | 95 |
| 3.5 | 0.4 | 5 | 95 |
| 3.6 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 95 | 5 |
Table 2: Mass Spectrometry Parameters (MRM Transitions)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 147.1 | 130.1 | 100 | 15 |
| This compound-d4 | 151.1 | 134.1 | 100 | 15 |
Table 3: Method Performance Characteristics (Hypothetical Data)
| Parameter | Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy at LLOQ | 95% - 105% |
| Precision at LLOQ (CV%) | < 15% |
| Intra-day Accuracy | 93% - 108% |
| Intra-day Precision (CV%) | < 10% |
| Inter-day Accuracy | 95% - 106% |
| Inter-day Precision (CV%) | < 12% |
| Recovery | > 85% |
Visualizations
Caption: LC-MS/MS sample preparation workflow.
Conclusion
The LC-MS/MS method described provides a robust and reliable framework for the quantitative analysis of this compound in human plasma. The protocol offers excellent sensitivity, selectivity, and a wide linear dynamic range. The straightforward protein precipitation sample preparation makes it suitable for high-throughput analysis in pharmacokinetic and other bioanalytical studies. This application note serves as a valuable starting point for researchers and should be validated in accordance with regulatory guidelines for specific applications.
Application Notes & Protocols: Indole-3-methanamine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Indole-3-methanamine and its derivatives represent a "privileged structure" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2][3] This scaffold's ability to mimic peptide structures and interact with a wide array of biological targets makes it a cornerstone in modern drug discovery.[3][4] Its structural versatility allows for modifications that can tune pharmacokinetic properties and target affinity, leading to the development of potent and selective therapeutic agents across various disease areas.[5][6]
These application notes provide an overview of the key therapeutic applications of this compound derivatives, supported by quantitative biological data and detailed synthetic protocols.
Therapeutic Applications & Biological Activity
The this compound scaffold is integral to the development of agents targeting a range of diseases, from central nervous system disorders to cancer and infectious diseases.
Central Nervous System (CNS) Agents
-
Serotonin (B10506) Receptor (5-HT) Ligands: Derivatives of this compound have been synthesized and evaluated as ligands for serotonin receptors, such as the 5-HT₄ receptor.[7][8] These compounds are investigated for their potential in treating cognitive disorders and other neurological conditions. The substitution pattern on the methanamine nitrogen has been shown to significantly influence receptor affinity and activity.[7][8]
-
Monoamine Oxidase (MAO) Inhibitors: The indole (B1671886) nucleus is a key feature in the design of MAO inhibitors for the treatment of depression.[9] Computational studies, including 3D-QSAR and molecular docking, have been employed to design novel indole derivatives with enhanced inhibitory activity against MAO-A, an enzyme that metabolizes neurotransmitters like serotonin and norepinephrine.[9]
Anticancer Agents
The indole ring is a prominent scaffold in anticancer drug discovery due to its ability to induce apoptosis and inhibit cancer cell proliferation.[4][10]
-
PI3Kδ Inhibitors: A potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), FD223, was developed using an indole scaffold as a starting point.[11][12] This compound demonstrated high potency with an IC₅₀ of 1 nM and exhibited significant antitumor efficacy in preclinical models of acute myeloid leukemia (AML) by suppressing the PI3K/AKT signaling pathway.[11][12]
-
Tubulin Polymerization Inhibitors: Indole-based compounds have been designed as vascular disrupting agents (VDAs) that inhibit tubulin polymerization, leading to the collapse of tumor vasculature.[13]
-
General Cytotoxic Agents: Various 5-(3-indolyl)-1,3,4-thiadiazole derivatives have shown significant cytotoxicity against multiple human cancer cell lines, including pancreatic (PaCa2) and breast (MCF7, MDA-MB-231) cancer lines.[14]
Antimicrobial Agents
-
Efflux Pump Inhibitors: In the fight against antibiotic resistance, 1-(1H-indol-3-yl)ethanamine derivatives have been developed as potent inhibitors of the NorA efflux pump in Staphylococcus aureus.[15] These compounds can restore the antibacterial activity of conventional antibiotics like ciprofloxacin (B1669076) against resistant strains. Structure-activity relationship (SAR) studies revealed that halogenation at the 5-position of the indole core enhances inhibitory activity.[15]
Quantitative Biological Data
The following table summarizes the biological activity of selected this compound derivatives.
| Compound Class/Name | Target | Activity Type | Value | Application | Reference |
| FD223 | PI3Kδ | IC₅₀ | 1 nM | Leukemia (AML) | [11][12] |
| 5-(5-Bromo-3-indolyl)-1,3,4-thiadiazole (5m) | PaCa2 Cancer Cells | IC₅₀ | 1.5 µM | Pancreatic Cancer | [14] |
| (Z)-N-benzylidene-2-(tert-butoxycarbonylamino)-1-(5-iodo-1H-indol-3-yl)ethanamine oxide | S. aureus NorA Efflux Pump | MIC Fold Decrease (Ciprofloxacin) | 4-fold at 0.5 mg/L | Antibiotic Resistance | [15] |
| This compound derivative (I-o) | 5-HT₄ Receptor | Potency vs. Serotonin | 5-fold less potent | CNS Disorders | [7][8] |
| Indole-based Hydrazone (12a) | Butyrylcholinesterase (BChE) | IC₅₀ | 4.33 µM | Alzheimer's Disease | [16] |
| Indole-based Hydrazone (12b) | Acetylcholinesterase (AChE) | IC₅₀ | 11.33 µM | Alzheimer's Disease | [16] |
Experimental Protocols
Detailed protocols for the synthesis of this compound and its key precursors are provided below. These methods offer reliable and efficient routes to the target compounds.
Protocol 1: Synthesis of (5-Fluoro-1H-indol-3-yl)methanamine
This protocol outlines a three-step synthesis starting from 5-fluoro-1H-indole, involving a Gramine (B1672134) synthesis, conversion to a nitrile, and subsequent reduction.[5]
Step 1: Synthesis of the Gramine of 5-fluoro-1H-indole
-
In a suitable reaction vessel, cool a solution of aqueous dimethylamine (B145610) (40%) and formaldehyde.
-
Add 5-fluoro-1H-indole to the cooled solution.
-
Slowly add glacial acetic acid dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir. Monitor progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield the gramine intermediate.
Step 2: Synthesis of 5-fluoro-1H-indole-3-acetonitrile
-
Dissolve the gramine intermediate from Step 1 in a suitable solvent mixture (e.g., DMF/water).
-
Add sodium cyanide (NaCN) to the solution.
-
Heat the reaction mixture under reflux, monitoring by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain pure 5-fluoro-1H-indole-3-acetonitrile.
Step 3: Reduction to (5-Fluoro-1H-indol-3-yl)methanamine
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄) in an anhydrous ether (e.g., diethyl ether or THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
In a separate flask, dissolve the 5-fluoro-1H-indole-3-acetonitrile from Step 2 in the same anhydrous ether.
-
Add the nitrile solution dropwise to the LiAlH₄ suspension at 0 °C (ice bath) with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting suspension through a pad of Celite®, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude (5-Fluoro-1H-indol-3-yl)methanamine. The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: General Procedure for N-Acylation of Indole-3-methanamines
This general protocol can be used to synthesize a variety of amide derivatives from the primary amine.[1]
-
Dissolve the this compound derivative in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
Add a base (e.g., triethylamine, pyridine, ~1.2 equivalents) to act as an acid scavenger.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (B1165640) (~1.1 equivalents) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
Visualizations: Workflows and Pathways
The following diagrams illustrate key synthetic workflows and biological pathways relevant to this compound derivatives.
Caption: Synthetic workflow for (5-Fluoro-1H-indol-3-yl)methanamine.
References
- 1. benchchem.com [benchchem.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and preliminary screening of novel indole-3-methanamines as 5-HT4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. or.niscpr.res.in [or.niscpr.res.in]
- 10. Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bioisosteric-replacements-of-the-indole-moiety-for-the-development-of-a-potent-and-selective-pi3k-inhibitor-design-synthesis-and-biological-evaluation - Ask this paper | Bohrium [bohrium.com]
- 13. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 14. Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1-(1H-indol-3-yl)ethanamine derivatives as potent Staphylococcus aureus NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Selective N-Alkylation of Indole-3-Methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective N-alkylation of the indole (B1671886) nitrogen in indole-3-methanamine. The primary challenge in this synthesis is the potential for competitive alkylation at the side-chain primary amine. The following protocols address this challenge through two primary strategies: protection of the side-chain amine prior to indole N-alkylation and a dianion-mediated alkylation that favors reaction at the indole nitrogen.
Introduction
This compound and its N-alkylated derivatives are important scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. Selective alkylation at the indole nitrogen (N-1 position) is a key transformation for the synthesis of diverse compound libraries. The protocols outlined below provide reliable methods to achieve this selectivity.
Key Strategies for Selective Indole N-Alkylation
-
Protection-Alkylation-Deprotection: This is a robust and widely used strategy. The primary amine of the this compound side chain is first protected with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or phthaloyl (Phth). The indole nitrogen is then deprotonated with a strong base and alkylated. Finally, the protecting group is removed to yield the desired N-alkylated this compound.
-
Dianion Intermediate: This method involves the simultaneous deprotonation of both the indole nitrogen and the side-chain N-H (after acylation) using a strong base to form a dianion. Subsequent alkylation occurs preferentially at the more nucleophilic indole anion.
Protocol 1: N-Alkylation via N-Boc Protection
This protocol details a three-step process: N-Boc protection of the side-chain amine, N-alkylation of the indole, and subsequent deprotection of the Boc group.
Experimental Workflow
Caption: Workflow for N-Alkylation via N-Boc Protection.
Step 1: Synthesis of N-Boc-Indole-3-methanamine
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane (B109758) (CH2Cl2).
-
Addition of Base: Add triethylamine (B128534) (Et3N, 1.5 eq.) to the solution.
-
Addition of Protecting Group: To the stirred solution, add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)2O, 1.1 eq.) in CH2Cl2 dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford N-Boc-indole-3-methanamine.
Step 2: N-Alkylation of N-Boc-Indole-3-methanamine
-
Reaction Setup: To a solution of N-Boc-indole-3-methanamine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.
-
Deprotonation: Stir the suspension at room temperature for 1 hour to ensure complete deprotonation of the indole nitrogen.
-
Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkyl halide (R-X, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution at 0 °C.
-
Work-up: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Step 3: Deprotection of the N-Boc Group
-
Reaction Setup: Dissolve the N-alkylated, N-Boc protected intermediate (1.0 eq.) in CH2Cl2.
-
Addition of Acid: Add trifluoroacetic acid (TFA, 10-20 eq.) dropwise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable solvent and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-alkylated this compound. Further purification can be achieved by chromatography or crystallization if necessary.[1]
Protocol 2: N-Alkylation via N-Phthaloyl Protection
This protocol utilizes the phthaloyl group for the protection of the side-chain amine. The phthaloyl group is robust and can be removed under specific conditions.
Experimental Workflow
Caption: Workflow for N-Alkylation via N-Phthaloyl Protection.
Step 1: Synthesis of N-Phthaloyl-Indole-3-methanamine
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, suspend this compound (1.0 eq.) and phthalic anhydride (1.05 eq.) in toluene.
-
Reaction: Heat the mixture to reflux and remove the water formed during the reaction azeotropically. Continue refluxing until no more water is collected.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Recrystallize the solid residue from a suitable solvent (e.g., ethanol) to obtain the N-phthaloyl-indole-3-methanamine.
Step 2: N-Alkylation of N-Phthaloyl-Indole-3-methanamine
-
Reaction Setup: To a solution of N-phthaloyl-indole-3-methanamine (1.0 eq.) in anhydrous DMF under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.[2]
-
Deprotonation: Stir the suspension at room temperature for 1 hour.[2]
-
Addition of Alkylating Agent: Cool the mixture to 0 °C and add the alkyl halide (R-X, 1.1 eq.) dropwise.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.[2]
-
Work-up and Purification: Follow the work-up and purification procedure described in Protocol 1, Step 2.
Step 3: Deprotection of the N-Phthaloyl Group
-
Reaction Setup: Dissolve the N-alkylated, N-phthaloyl protected intermediate (1.0 eq.) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (B1144303) (10-20 eq.) to the solution.
-
Reaction: Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide (B32825) will form.
-
Work-up: Cool the reaction mixture and filter off the precipitate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dilute hydrochloric acid and wash with an organic solvent to remove any remaining impurities. Basify the aqueous layer with a suitable base (e.g., NaOH) and extract the product with an organic solvent. Dry the organic layer, filter, and concentrate to yield the N-alkylated this compound.
Protocol 3: N-Alkylation via a Dianion Intermediate
This protocol is suitable for N-acylated tryptamine (B22526) derivatives and proceeds via a dianion intermediate, leading to selective N-alkylation of the indole ring.
Experimental Workflow
Caption: Workflow for N-Alkylation via Dianion Intermediate.
Procedure
-
Reaction Setup: To a solution of N-acetyltryptamine (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, cool the solution to -78 °C.
-
Dianion Formation: Add n-butyllithium (n-BuLi, 2.2 eq.) dropwise to the cooled solution. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Alkylation: Cool the resulting dianion solution back to -78 °C and add the alkyl halide (R-X, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching and Work-up: Quench the reaction with saturated aqueous NH4Cl. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Deacetylation (Optional): If the final product requires a free primary amine, the acetyl group can be removed under standard hydrolysis conditions (e.g., aqueous HCl or NaOH).
Data Presentation
The following table summarizes representative yields for the N-alkylation of protected tryptamine derivatives.
| Entry | Protecting Group | Alkylating Agent | Base/Solvent | Yield (%) | Reference |
| 1 | Acetyl | p-Carbomethoxybenzyl bromide | n-BuLi / THF-HMPA | 60 | |
| 2 | Phthaloyl | p-Carbomethoxybenzyl bromide | NaH / DMF | High (not specified) | |
| 3 | Boc | Benzyl bromide | NaH / DMF | ~70-85 (expected) | General Procedure |
| 4 | None (Reductive Amination) | n-Butyl alcohol | Iridium Catalyst | 74 | |
| 5 | None (Reductive Amination) | Phenethyl alcohol | Iridium Catalyst | 86 |
Yields are based on reported literature for similar substrates and conditions and may vary depending on the specific substrate and reaction scale.
Conclusion
The choice of protocol for the N-alkylation of this compound will depend on the specific requirements of the synthesis, including the nature of the alkylating agent and the desired final product. The protection-alkylation-deprotection strategy using either a Boc or phthaloyl group offers a reliable and versatile approach for a wide range of alkylating agents. The dianion method provides a more direct route for N-acylated starting materials. Careful optimization of reaction conditions is recommended for each specific substrate to achieve the best results.
References
Application of Indole-3-methanamine in the Synthesis of 5-HT4 Receptor Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of indole-3-methanamine as a key scaffold in the synthesis of selective ligands for the 5-hydroxytryptamine-4 (5-HT4) receptor. The information presented herein is intended to guide researchers in the design, synthesis, and evaluation of novel compounds targeting this important therapeutic target.
Introduction
The 5-HT4 receptor, a Gs-protein-coupled receptor, is predominantly expressed in the gastrointestinal tract, urinary bladder, heart, and central nervous system. Its activation is implicated in a variety of physiological processes, including gastrointestinal motility, learning, and memory. Consequently, the 5-HT4 receptor has emerged as a promising therapeutic target for the treatment of disorders such as irritable bowel syndrome with constipation (IBS-C), gastroparesis, and cognitive impairments. This compound and its derivatives have been identified as a valuable structural motif for the development of potent and selective 5-HT4 receptor ligands.
Synthetic Applications of this compound
The synthesis of 5-HT4 receptor ligands from this compound precursors typically involves the modification of the amine functionality. A common and effective strategy is the reductive amination of indole-3-carbaldehyde with a variety of primary or secondary amines. This approach allows for the introduction of diverse substituents on the nitrogen atom, enabling a systematic exploration of the structure-activity relationship (SAR).
A key study by Hanna-Elias and colleagues in 2009 described the synthesis and preliminary screening of a series of twenty-three novel this compound derivatives as 5-HT4 receptor ligands.[1][2][3][4][5] This work highlighted the importance of the substitution on the 3-methanamine nitrogen for receptor affinity and activity.
General Synthetic Protocol: Reductive Amination of Indole-3-carbaldehyde
This protocol outlines a general procedure for the synthesis of N-substituted this compound derivatives.
Materials:
-
Indole-3-carbaldehyde
-
Appropriate primary or secondary amine
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or other suitable reducing agent
-
Dichloromethane (DCM) or other suitable solvent
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve indole-3-carbaldehyde (1 equivalent) in dichloromethane.
-
Amine Addition: Add the desired primary or secondary amine (1-1.2 equivalents) to the solution. If the amine is a salt, it may be necessary to add a base (e.g., triethylamine) to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stirring: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine or enamine.
-
Reduction: Add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise to the reaction mixture. The reaction is often exothermic, so slow addition is recommended.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted this compound derivative.
Quantitative Data Summary
The following table summarizes the binding affinity (pKi) of a selection of this compound derivatives for the 5-HT4 receptor, as reported in the literature. The pKi value is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating a higher binding affinity.
| Compound ID | Substitution on Amine Nitrogen | pKi | Reference |
| Serotonin | - | 6.96 | [1] |
| 5-Methoxytryptamine | - | 6.61 | [1] |
| I-d | Substituted alkyl | Good Affinity | [1] |
| I-j | Substituted alkyl | Good Affinity | [1] |
| I-o | Substituted alkyl | (5-fold less potent than serotonin) | [1] |
| I-q | Substituted alkyl | Good Affinity | [1] |
| I-u | Substituted alkyl | Good Affinity | [1] |
Note: Specific pKi values for compounds I-d, I-j, I-q, and I-u were not publicly available in the reviewed literature, but were reported to have good affinity.
Experimental Protocols
Radioligand Binding Assay for 5-HT4 Receptor
This protocol describes a method to determine the binding affinity of synthesized compounds for the 5-HT4 receptor using a radiolabeled ligand.[6][7][8][9]
Materials:
-
Cell membranes expressing the human 5-HT4 receptor
-
[³H]GR113808 (radioligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Synthesized this compound derivatives (test compounds)
-
Serotonin or a known 5-HT4 ligand (for determining non-specific binding)
-
96-well microplates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes expressing the 5-HT4 receptor on ice and resuspend them in the assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Assay buffer
-
Test compound at various concentrations or vehicle (for total binding)
-
A high concentration of a known 5-HT4 ligand (e.g., 10 µM serotonin) for determining non-specific binding.
-
-
Radioligand Addition: Add [³H]GR113808 to each well at a final concentration close to its Kd value (typically 0.1-1 nM).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for 5-HT4 Receptor Agonist Activity
This protocol measures the ability of the synthesized compounds to stimulate the production of cyclic AMP (cAMP), a second messenger, upon activation of the Gs-coupled 5-HT4 receptor.[10][11][12][13][14]
Materials:
-
Cells stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Stimulation buffer (e.g., PBS containing a phosphodiesterase inhibitor like IBMX)
-
Synthesized this compound derivatives (test compounds)
-
Serotonin or a known 5-HT4 agonist (as a positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
Procedure:
-
Cell Seeding: Seed the cells expressing the 5-HT4 receptor into 96-well plates and grow them to confluency.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the stimulation buffer.
-
Cell Stimulation: Remove the cell culture medium and add the prepared compound solutions to the cells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the test compound concentration. Determine the EC50 value (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect) for each compound.
Visualizations
Synthetic Pathway from Indole-3-carbaldehyde
Caption: General synthetic scheme for N-substituted indole-3-methanamines.
5-HT4 Receptor Signaling Pathway
Caption: Canonical and non-canonical signaling pathways of the 5-HT4 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Medicinally Important Indole Derivatives: A Review [ouci.dntb.gov.ua]
- 6. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-HT4 receptor activation induces relaxation and associated cAMP generation in rat esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. resources.revvity.com [resources.revvity.com]
Troubleshooting & Optimization
Technical Support Center: Indole-3-Methanamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Indole-3-methanamine (also known as tryptamine). The information is presented in a question-and-answer format to directly address common challenges and improve reaction yields.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Degradation of Starting Material or Product: Indole (B1671886) derivatives can be sensitive to strongly acidic or basic conditions and prolonged heating. | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible. Store the purified compound at low temperatures (-20°C) in a sealed, amber-colored vial to protect it from light and air.[1] |
| Inefficient Reduction: The choice of reducing agent and reaction conditions are critical for high yields, especially in the reduction of indole-3-acetonitrile (B3204565) or indole-3-acetamide. | For the reduction of 3-(2-nitrovinyl)indoles, a combination of NaBH4 and Ni(OAc)2·4H2O can be a milder alternative to LiAlH4, which can cause dehalogenation in substituted indoles.[2] Ensure anhydrous conditions when using powerful reducing agents like LiAlH4. |
| Reaction Stalling (e.g., in Decarboxylation of Tryptophan): The reaction may not go to completion due to suboptimal temperature or catalyst activity. | Ensure the reaction temperature is maintained consistently. For the decarboxylation of tryptophan, temperatures around 150-175°C are often required. The choice of solvent and catalyst is also crucial. |
| Side Reactions: Formation of byproducts such as bis(indolyl)methanes can reduce the yield of the desired product. | In reactions involving aldehydes, controlling the stoichiometry and reaction conditions is important to minimize the formation of bis(indolyl)methanes. |
Issue 2: Impure Product After Work-up
| Potential Cause | Recommended Solution |
| Co-eluting Impurities during Chromatography: Impurities with similar polarity to this compound can be difficult to separate. | Try a different solvent system for column chromatography or consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). Deactivated silica gel (with triethylamine) can also be beneficial for basic compounds like tryptamines. |
| Incomplete Removal of Reagents or Byproducts: Residual starting materials or reaction byproducts may contaminate the final product. | A thorough aqueous work-up is crucial. For instance, after a LiAlH4 reduction, a careful quenching procedure (e.g., Fieser workup) is necessary to remove aluminum salts.[3] |
| Product Degradation on Silica Gel: The acidic nature of silica gel can lead to the degradation of sensitive indole compounds. | Use deactivated silica gel or an alternative stationary phase. Minimizing the time the compound spends on the column is also recommended. |
| Oxidation of the Product: this compound can oxidize upon exposure to air, leading to colored impurities. | Handle the product under an inert atmosphere and store it appropriately. Purification can sometimes be improved by converting the amine to its salt (e.g., hydrochloride or benzoate) for recrystallization, followed by conversion back to the freebase.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common methods include:
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Reduction of Indole-3-acetonitrile or Indole-3-acetamide: This is a popular route where the nitrile or amide is reduced to the corresponding amine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH4).
-
Decarboxylation of L-tryptophan: This method involves heating tryptophan, often in the presence of a catalyst, to remove the carboxylic acid group.
-
Henry Reaction followed by Reduction: Indole-3-carboxaldehyde can be reacted with a nitroalkane (Henry reaction) to form a 3-(2-nitrovinyl)indole, which is then reduced to the amine.
-
Reductive Amination of Indole-3-acetaldehyde: This involves the reaction of indole-3-acetaldehyde with an amine source in the presence of a reducing agent.
Q2: How can I purify crude this compound effectively?
A2: A multi-step purification strategy is often most effective. This can include:
-
Aqueous Work-up: To remove water-soluble impurities and reagents.
-
Solvent Extraction: To isolate the product from the aqueous layer.
-
Column Chromatography: Using silica gel or alumina to separate the product from non-polar and highly polar impurities.
-
Recrystallization or Salt Formation: The purified freebase can be recrystallized from a suitable solvent. Alternatively, it can be converted to a salt (e.g., hydrochloride or benzoate), which can be easier to crystallize and purify. The pure amine can then be regenerated by basification.
Q3: Are there alternatives to LiAlH4 for the reduction of indole-3-acetonitrile or indole-3-acetamide?
A3: Yes, while LiAlH4 is a powerful and common reducing agent for these transformations, other reagents can be used. For example, a combination of Sodium Borohydride (NaBH4) and a nickel salt like Nickel(II) Acetate (Ni(OAc)2) can be an effective and milder alternative, particularly for substrates with sensitive functional groups. Catalytic hydrogenation can also be employed for the reduction of the nitrile group, although it may require high pressures and specific catalysts.
Q4: My this compound product is discolored (e.g., pink or brown). What is the cause and how can I prevent it?
A4: Discoloration is often a sign of oxidation. Indoleamines are susceptible to air and light-induced oxidation, which can lead to the formation of colored byproducts. To prevent this, it is recommended to:
-
Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible.
-
Use degassed solvents for reactions and purification.
-
Store the final product at low temperatures, protected from light.
Data Presentation
Table 1: Comparison of Common Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Reduction of Indole-3-acetonitrile | Indole-3-acetonitrile | LiAlH4 | Good to Excellent | High yielding, relatively straightforward. | LiAlH4 is hazardous and requires strictly anhydrous conditions. |
| Decarboxylation of Tryptophan | L-Tryptophan | High temperature, catalyst (e.g., carvone) | Moderate | Readily available starting material. | High temperatures can lead to side products and requires careful control. |
| Henry Reaction & Reduction | Indole-3-carboxaldehyde | Nitromethane (B149229), base, then reducing agent (e.g., NaBH4/Ni(OAc)2) | Moderate to Good | Milder reducing conditions can be used. | Multi-step process. |
| Reductive Alkylation of Indole | Indole | N-protected aminoethyl acetals, TES/TFA | High | One-pot, mild conditions, tolerates functional groups. | Requires specialized reagents. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of Indole-3-acetonitrile with LiAlH4
-
Setup: A dry three-necked flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the flask, a suspension of Lithium Aluminum Hydride (LiAlH4) in an anhydrous ether (e.g., diethyl ether or THF) is prepared and cooled in an ice bath.
-
Addition of Starting Material: A solution of Indole-3-acetonitrile in the same anhydrous solvent is added dropwise to the LiAlH4 suspension with vigorous stirring, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature, followed by heating to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, the flask is cooled back to 0°C, and the excess LiAlH4 is cautiously quenched by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water (Fieser workup).
-
Work-up: The resulting granular precipitate (aluminum salts) is filtered off and washed thoroughly with the ether solvent.
-
Isolation: The combined filtrate and washings are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.
-
Purification: The crude product can be further purified by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound via Henry Reaction and Subsequent Reduction
-
Step 1: Henry Reaction:
-
Indole-3-carboxaldehyde is reacted with nitromethane in the presence of a base (e.g., ammonium (B1175870) acetate) to yield 3-(2-nitrovinyl)indole. The product is typically a solid that can be purified by recrystallization.
-
-
Step 2: Reduction of the Nitrovinyl Group:
-
The 3-(2-nitrovinyl)indole is first reduced to 3-(2-nitroethyl)indole using a mild reducing agent like NaBH4.
-
The resulting 3-(2-nitroethyl)indole is then further reduced to this compound using a combination of NaBH4 (4 equivalents) and Ni(OAc)2·4H2O (1 equivalent) as a catalyst.
-
-
Work-up and Purification: The reaction is worked up by standard aqueous extraction procedures, and the final product is purified by column chromatography.
Visualizations
References
- 1. Tryptamine from Tryptophan - [www.rhodium.ws] [erowid.org]
- 2. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sciencemadness Discussion Board - Improved Purification Procedure Decarboxylation of L-tryptophan to Tryptamine with Benzoate salt - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. US2943093A - Process of purifying tryptamine com- - Google Patents [patents.google.com]
preventing oxidation and degradation of Indole-3-methanamine during storage
This technical support center provides guidance on the proper storage and handling of Indole-3-methanamine (I3M) to prevent its oxidation and degradation. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
For long-term storage, solid I3M should be stored at 2-8°C under an inert atmosphere, such as argon or nitrogen, and protected from light.[1]
Q2: How should I store solutions of this compound?
Solutions of I3M are less stable than the solid form and should be prepared fresh whenever possible. If short-term storage is necessary, solutions should be kept at -20°C or -80°C and protected from light. The stability in solution is dependent on the solvent, pH, and temperature.[1]
Q3: What are the primary degradation pathways for this compound?
The main degradation pathways for I3M are oxidation, photodegradation, and to a lesser extent, hydrolysis. The indole (B1671886) ring is electron-rich and susceptible to oxidation, while the entire molecule can be degraded by exposure to light, particularly UV light.[1]
Q4: What are the likely degradation products of this compound?
Based on the degradation patterns of similar indole derivatives, the primary degradation products are expected to result from the oxidation of the indole ring and the methanamine side chain. This can lead to the formation of hydroxylated derivatives, as well as the corresponding aldehyde (Indole-3-carboxaldehyde) and carboxylic acid (Indole-3-carboxylic acid).
Q5: How can I monitor the stability of my this compound samples?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring the stability of I3M. A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products.[1][2] Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used to identify the structure of the degradation products.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Discoloration of solid I3M (e.g., turning pink or brown) | Oxidation of the indole ring due to exposure to air and/or light. | Store the solid compound under an inert atmosphere (argon or nitrogen) in a tightly sealed, light-resistant container at the recommended temperature (2-8°C). |
| Rapid loss of parent compound in solution at room temperature | Oxidation of the indole ring. | Prepare solutions fresh and use them immediately. If storage is required, purge the solvent with an inert gas and store at low temperatures (-20°C to -80°C) in the dark. Consider adding an antioxidant if it is compatible with your experimental design.[1] |
| Appearance of multiple new peaks in the HPLC chromatogram during a stability study | Multiple degradation pathways are occurring (e.g., oxidation and photolysis). | Analyze the contribution of each stress factor individually (light, heat, oxygen) to identify the primary degradation pathway. Use light-protected vials and an inert atmosphere to minimize photolytic and oxidative degradation.[1] |
| Precipitation of the compound in aqueous buffer | Low solubility of I3M at the tested pH. | Determine the pKa of the compound and select a buffer system where the compound is in its more soluble (likely ionized) form. The use of co-solvents (e.g., acetonitrile, DMSO) may be necessary, but their potential for degradation should also be assessed. |
Quantitative Data Summary
| Stress Condition | Parameter | Typical Degradation (%) * | Potential Major Degradants |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 5 - 15% | Indole-3-carboxaldehyde, Indole-3-carboxylic acid |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | 10 - 25% | Oxindole derivatives, Ring-opened products |
| Oxidation | 3% H₂O₂, RT, 24h | 15 - 40% | Hydroxylated indoles, Indole-3-carboxaldehyde, Indole-3-carboxylic acid |
| Thermal Degradation | 70°C, 30 days (solid) | 5 - 10% | Oxidative and polymeric products |
| Photodegradation | UV light (254 nm), 24h (in solution) | >50% | Complex mixture of colored degradants |
*These values are illustrative and the actual degradation will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of I3M in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.[3]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.[3]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.[3]
-
Thermal Degradation (Solution): Keep 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.[3]
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark under the same conditions.[3]
3. Sample Analysis:
-
Before HPLC analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to separate I3M from its degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient Elution: A gradient elution is recommended to ensure the separation of polar and non-polar degradation products. A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B[3]
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detector at an appropriate wavelength (e.g., 220 nm or 280 nm). A photodiode array (PDA) detector is recommended for peak purity analysis.
-
Column Temperature: 30°C.
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Workflow for forced degradation studies and stability analysis.
References
Technical Support Center: Long-Term Stability of Indole-3-methanamine Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability of Indole-3-methanamine solutions. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: For optimal long-term stability, it is recommended to store stock solutions of this compound under the following conditions:
-
-80°C: Stable for up to 1 year in a suitable solvent.[1] For stock solutions, a storage period of 6 months is recommended.[2]
-
-20°C: Stable for up to 1 month, and it is crucial to protect the solution from light.[2]
-
Pure form: The solid compound can be stored at -20°C for up to 3 years.[1]
To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials. Always store solutions in tightly sealed containers in a dry, well-ventilated area, away from heat and ignition sources.[3][4] As this compound is hygroscopic, handling and storage under an inert gas are also recommended.[3]
Q2: What are the primary degradation pathways for this compound?
A2: Based on the behavior of similar indole (B1671886) derivatives, the primary degradation pathways for this compound are expected to be:
-
Oxidation: The indole ring is susceptible to oxidation and hydroxylation. The methanamine group at the 3-position can activate the ring towards oxidation.[5]
-
Oxidative Deamination: The primary amine of the methanamine side chain is a target for oxidative deamination, which can lead to the formation of an aldehyde or a carboxylic acid at the 3-position.[5]
-
Photodegradation: Indole compounds are often sensitive to light, which can lead to the formation of colored degradation products and a complex mixture of degradants.[5]
Q3: Which solvents are suitable for preparing this compound solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this compound, with a solubility of up to 40 mg/mL.[1] Sonication may be required to aid dissolution.[1] For in vivo experiments, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[2] The choice of solvent can impact the stability of the solution, so it is important to use high-purity, anhydrous solvents when possible.
Troubleshooting Guides
Problem: I am observing a change in the color of my this compound solution over time.
-
Possible Cause: This is likely due to degradation, particularly oxidation or photodegradation. Indole derivatives are known to form colored products upon degradation.[5] Studies on Indole-3-butyric acid solutions also noted a color change from light-yellow to bronze over time at room temperature, which was associated with some degree of degradation.[6]
-
Troubleshooting Steps:
-
Protect from Light: Ensure your solution is stored in an amber vial or wrapped in aluminum foil to protect it from light.
-
Lower Storage Temperature: If not already doing so, store your solution at -20°C or -80°C.[1][2]
-
Inert Atmosphere: Purge the vial headspace with an inert gas like argon or nitrogen before sealing to minimize oxidation.
-
Purity Check: Use a stability-indicating method like HPLC to assess the purity of the solution and identify any degradation products.
-
Problem: I am seeing a loss of potency or inconsistent results in my experiments.
-
Possible Cause: This could be a direct result of the degradation of this compound in your stock or working solutions. The concentration of the active compound may be lower than expected.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: It is highly recommended to prepare working solutions fresh on the day of the experiment from a properly stored stock solution.[2]
-
Verify Stock Solution Integrity: If you suspect your stock solution has degraded, prepare a fresh stock and compare its performance to the old one. You can also analyze the old stock solution by HPLC to determine its concentration and purity.
-
Minimize Freeze-Thaw Cycles: Ensure your stock solution is aliquoted to avoid repeated freezing and thawing, which can accelerate degradation.
-
Problem: I am observing precipitate in my thawed this compound solution.
-
Possible Cause 1: Low Solubility at Lower Temperatures: The compound may be precipitating out of solution upon freezing and may not have fully redissolved upon thawing.
-
Troubleshooting Steps:
-
Gently warm the solution and vortex or sonicate to ensure complete dissolution before use. Visually inspect the solution to ensure no particulate matter remains.
-
-
Possible Cause 2: Adsorption to Surfaces: Indole derivatives can be "sticky" and adsorb to glass or plastic surfaces, which can be mistaken for precipitation or lead to a decrease in the effective concentration.
-
Troubleshooting Steps:
-
Consider using silanized glassware or polypropylene (B1209903) vials to minimize adsorption.[5]
-
Data Presentation
The following tables summarize the expected stability of this compound solutions under various stress conditions. This data is based on the typical behavior of indole derivatives and should be used as a guideline for designing your own stability studies.[5]
Table 1: Expected Degradation of this compound Under Forced Degradation Conditions
| Stress Condition | Parameters | Expected Degradation (%) | Potential Major Degradants |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 5 - 15% | Hydrolysis products of the amine |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | 10 - 25% | Ring-opened products, deamination products |
| Oxidative | 3% H₂O₂ at RT for 24h | 20 - 50% | Oxindole derivatives, Isatin derivatives, N-oxides |
| Thermal | 80°C for 48h | 5 - 10% | Minor oxidative and hydrolytic degradants |
| Photolytic | UV light (254 nm) for 24h | 15 - 40% | Complex mixture of colored degradants |
Table 2: Recommended Storage Conditions and Expected Stability
| Storage Temperature | Solvent | Duration | Expected Purity | Protection |
| -80°C | DMSO | 1 year | >95% | Tightly sealed, protect from light |
| -20°C | DMSO | 1 month | >90% | Tightly sealed, protect from light |
| 4°C | DMSO | < 1 week | Variable | Tightly sealed, protect from light |
| Room Temperature | DMSO | < 24 hours | Significant degradation expected | Tightly sealed, protect from light |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the this compound solution to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark under the same conditions.
-
-
Sample Preparation for Analysis:
-
Before HPLC analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
-
HPLC Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating the intact drug from its degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Example Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 280 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
References
- 1. Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying degradation products of Indole-3-methanamine by mass spectrometry
Welcome to the technical support center for the analysis of Indole-3-methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on identifying its degradation products by mass spectrometry. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to prevent degradation?
A1: To ensure the stability of this compound, it is recommended to store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, protected from light and moisture.[1][2] For long-term storage, temperatures of -20°C are advisable.[2] Solutions should ideally be prepared fresh before each use.[1][2] If short-term storage of a solution is necessary, it should be kept at low temperatures (-20°C or -80°C) and protected from light.[1][3] A color change in the solid or solution (e.g., to yellow or brown) is a visual indicator of degradation, and such samples should be discarded.[2]
Q2: What are the primary degradation pathways for this compound?
A2: this compound, like other indole (B1671886) derivatives, is susceptible to degradation through several pathways:
-
Oxidation: The electron-rich indole ring is easily oxidized, which can be initiated by atmospheric oxygen, light, or reactive oxygen species.[1][4] This can lead to hydroxylation of the indole ring or cleavage of the pyrrole (B145914) ring to form products like N-formylkynurenine or kynurenine.[5][6]
-
Oxidative Deamination: The primary amine on the methanamine side chain is a key target for oxidative deamination, which can lead to the formation of indole-3-carbaldehyde and subsequently indole-3-carboxylic acid.[7]
-
Photodegradation: Exposure to light, especially UV light, can accelerate oxidation and lead to the formation of various degradation products.[1]
Q3: I'm seeing unexpected peaks in my LC-MS chromatogram. What are the likely causes?
A3: The appearance of unexpected peaks is a common issue, often attributable to the degradation of this compound.[2] The primary causes include:
-
Sample Degradation: The compound may have degraded during storage or sample preparation. Always use freshly prepared solutions from high-purity, properly stored starting material.[2]
-
Solvent Impurities: Ensure that all solvents are of high purity and have been degassed.
-
Contamination: Contamination can be introduced from lab equipment, vials, or through carryover from previous injections. Running a solvent blank can help identify these issues.[8]
Q4: What are the expected m/z values for this compound in a mass spectrum?
A4: The molecular formula for this compound is C₉H₁₀N₂ with a molecular weight of 146.19 g/mol .[9] In positive ion mode mass spectrometry, you can expect to see several common adducts. The predicted m/z values are summarized in the table below.
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 147.0917 |
| [M+Na]⁺ | 169.0736 |
| [M+K]⁺ | 185.0476 |
| [M+NH₄]⁺ | 164.1182 |
Troubleshooting Guides
This section addresses specific issues you may encounter during the mass spectrometry analysis of this compound and its degradation products.
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| Poor Signal Intensity or No Peaks | 1. Sample Concentration: The sample may be too dilute.[10] 2. Ionization Inefficiency: The chosen ionization method (e.g., ESI, APCI) may not be optimal for the analyte.[10] 3. Instrument Malfunction: There could be an issue with the sample introduction system or detector.[11] | 1. Prepare a more concentrated sample. Conversely, if ion suppression is suspected, dilute the sample.[10] 2. Optimize ionization source parameters. If possible, try a different ionization technique. 3. Ensure the autosampler and syringe are functioning correctly. Check that the detector flame is lit and gas flows are correct.[11] Regularly tune and calibrate the mass spectrometer.[10] |
| Inconsistent Retention Times | 1. Mobile Phase Instability: The mobile phase composition or pH may be inconsistent.[1] 2. Column Degradation: The stationary phase of the HPLC column may be degrading. 3. Leaks: Leaks in the HPLC system can cause pressure fluctuations and affect retention times.[11] | 1. Ensure the mobile phase is well-mixed, degassed, and buffered if necessary.[1] 2. Use a guard column to protect the analytical column. If performance continues to decline, replace the column.[8] 3. Perform a leak check on the system, paying close attention to fittings and connections.[11] |
| Mass Inaccuracy | 1. Calibration Drift: The mass spectrometer's calibration may have drifted.[10] 2. Instrument Contamination: Contaminants within the instrument can affect mass accuracy. | 1. Perform a mass calibration using appropriate standards before running your samples.[10] 2. Follow the manufacturer's guidelines for routine maintenance and cleaning of the ion source.[10] |
| Broad or Tailing Peaks | 1. Column Overload: Injecting too much sample can lead to poor peak shape. 2. Secondary Interactions: The basic amine group can interact with residual silanols on the column, causing tailing. | 1. Reduce the injection volume or dilute the sample. 2. Ensure the mobile phase pH is appropriate. Adding a competing amine like triethylamine (B128534) to the mobile phase can sometimes improve peak shape for basic compounds.[1] |
Potential Degradation Products
The table below lists some potential degradation products of this compound based on common degradation pathways. This can serve as a guide for identifying unknown peaks in your mass spectra.
| Potential Degradation Product | Modification | Δ Mass (Da) | Expected [M+H]⁺ m/z |
| Hydroxy-indole-3-methanamine | Hydroxylation | +15.99 | 163.0866 |
| Indole-3-carbaldehyde | Oxidative Deamination | -1.03 | 146.0597 |
| Indole-3-carboxylic acid | Further Oxidation | +12.98 | 162.0550 |
| Oxindole | Ring Oxidation/Rearrangement | -13.04 | 134.0597 |
| Isatin | Further Ring Oxidation | +1.99 | 148.0393 |
| Anthranilic acid | Ring Cleavage | -9.13 | 138.0550 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating properties of an analytical method.[1]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.[7]
2. Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. A control sample (1 mL stock + 1 mL of the initial solvent) should be kept under normal conditions in the dark. The goal is to achieve 5-20% degradation.[1]
-
Acid Hydrolysis: Use 0.1 M HCl. Keep the mixture at 60°C for 24 hours.[7]
-
Base Hydrolysis: Use 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.[7]
-
Oxidative Degradation: Use 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.[7]
-
Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.[7]
-
Photodegradation: Expose 1 mL of the stock solution in a quartz vial to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in foil to protect it from light.[7]
-
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples if necessary.
-
Dilute all samples to a suitable concentration (e.g., 1-10 µg/mL) with the initial mobile phase.
-
Analyze the samples using a validated LC-MS/MS method.
Protocol 2: LC-MS/MS Method for Analysis
This protocol provides a starting point for the LC-MS/MS analysis of this compound and its degradation products.
1. Sample Preparation (from biological matrix - optional):
-
A liquid-liquid extraction can be used for plasma samples.[12] To 100 µL of the sample, add an internal standard, buffer to pH 10, and extract with methyl tert-butyl ether (MTBE).[12] Evaporate the organic layer and reconstitute the residue in the mobile phase.[12] For simpler matrices, a protein precipitation with ice-cold acetonitrile is often sufficient.[13][14]
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 2.0 mm, 4 µm).[13][14]
-
Mobile Phase B: Methanol or Acetonitrile.[13]
-
Flow Rate: 0.25 mL/min.[13]
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute all compounds, and then return to initial conditions for re-equilibration. A typical run time is 12-15 minutes.[13]
-
Injection Volume: 10 µL.[13]
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[14]
-
Scan Mode:
-
Full Scan: To identify all potential degradation products.
-
Multiple Reaction Monitoring (MRM): For quantification of the parent compound and known degradation products.[12][14] The precursor ion > product ion combination for indole is often m/z 118.1 > 91.1.[14] A similar fragmentation involving the loss of the side chain would be expected for this compound.
-
-
Data Analysis: Compare the chromatograms of the stressed samples to the control sample to identify new peaks. Analyze the mass spectra of these new peaks to determine their m/z and fragmentation patterns, which can be used to propose their structures.
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the analysis of this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the degradation products of a color-changed monoclonal antibody: tryptophan-derived chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. 1H-Indol-3-Ylmethanamine | C9H10N2 | CID 472107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. gmi-inc.com [gmi-inc.com]
- 11. gentechscientific.com [gentechscientific.com]
- 12. benchchem.com [benchchem.com]
- 13. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Derivatization of Indole-3-methanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the derivatization of Indole-3-methanamine.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for analysis?
A1: Derivatization is a chemical modification process used to enhance the analytical properties of a compound. For this compound, derivatization is often necessary to:
-
Increase Volatility and Thermal Stability: For gas chromatography (GC) analysis, the derivatized product is more volatile and less prone to degradation at high temperatures in the GC inlet and column.[1]
-
Improve Chromatographic Separation: Derivatization can reduce the polarity of this compound, leading to better peak shape and resolution in both GC and High-Performance Liquid Chromatography (HPLC).
-
Enhance Detection Sensitivity: By introducing a chromophore or fluorophore, derivatization can significantly improve the detection limits for UV-Vis or fluorescence detectors in HPLC. For mass spectrometry (MS), it can lead to more specific and abundant fragment ions, improving sensitivity and identification.[2]
Q2: What are the primary reactive sites on this compound for derivatization?
A2: this compound has two primary reactive sites for derivatization: the primary amine (-NH2) of the methanamine group and the secondary amine (-NH) of the indole (B1671886) ring. The primary amine is generally more nucleophilic and will react more readily under most conditions. However, with strong bases and reagents, derivatization of the indole nitrogen can also occur.
Q3: What are the most common derivatization techniques for this compound?
A3: The two most common derivatization techniques for primary amines like this compound are:
-
Acylation: This involves the introduction of an acyl group (R-C=O) using reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). This is a robust method suitable for both GC and HPLC analysis.[3]
-
Silylation: This technique replaces the active hydrogens on the amine groups with a trimethylsilyl (B98337) (TMS) group using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Silylation is primarily used to increase volatility for GC-MS analysis.[4]
Q4: Can both the primary amine and the indole NH be derivatized simultaneously?
A4: Yes, it is possible to derivatize both sites. Using a sufficient excess of a strong silylating reagent like BSTFA with a catalyst (e.g., TMCS) and elevated temperatures can lead to the formation of a di-substituted derivative (both amine groups are silylated).[5] Similarly, with acylation, under anhydrous conditions, both the primary amine and the indole NH can be acetylated. However, this can sometimes lead to a mixture of products, so reaction conditions must be carefully controlled and optimized for the desired derivative.
Troubleshooting Guides
Problem 1: Low or No Derivatization Yield
Symptoms:
-
Small or no peak corresponding to the derivatized product in the chromatogram.
-
A large peak for the unreacted this compound.
-
Poor reproducibility of results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low derivatization yield.
Possible Causes and Solutions:
-
Moisture in the Reaction: Silylating reagents are particularly sensitive to moisture, which can hydrolyze the reagent and the derivatized product.
-
Solution: Ensure that all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and store reagents under inert gas. Dry the sample completely before adding the derivatization reagent.
-
-
Incorrect pH: The derivatization of primary amines is highly pH-dependent. For acylation, a slightly basic pH (8-9) is often optimal to ensure the amine is deprotonated and nucleophilic.
-
Solution: Adjust the pH of the sample solution before adding the derivatization reagent. Use a suitable buffer if necessary.
-
-
Suboptimal Temperature and Time: Derivatization reactions may be slow at room temperature.
-
Solution: Increase the reaction temperature (e.g., 60-80°C) and/or extend the reaction time. Monitor the reaction progress by analyzing aliquots at different time points to determine the optimal conditions.
-
-
Insufficient Reagent: An insufficient amount of derivatizing reagent will lead to an incomplete reaction.
-
Solution: Use a significant molar excess of the derivatization reagent (e.g., 10-fold or higher) to drive the reaction to completion.
-
-
Reagent Degradation: Derivatization reagents can degrade over time, especially if not stored properly.
-
Solution: Use fresh reagents and store them according to the manufacturer's instructions, typically in a cool, dark, and dry place.
-
-
Matrix Effects: Components in the sample matrix can interfere with the derivatization reaction.
-
Solution: Perform a sample clean-up step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), before derivatization.
-
Problem 2: Formation of Multiple Products
Symptoms:
-
Multiple peaks in the chromatogram corresponding to different derivatives of this compound (e.g., mono- and di-substituted).
-
Inconsistent ratios of the different derivative peaks.
Possible Causes and Solutions:
-
Overly Harsh Reaction Conditions: High temperatures and very strong reagents can lead to the derivatization of both the primary amine and the indole NH group.
-
Solution: Try milder reaction conditions, such as a lower temperature or a shorter reaction time.
-
-
Choice of Silylating Reagent: Reagents like BSTFA can derivatize both amine groups.
-
Solution: If only derivatization of the primary amine is desired, a more sterically hindered silylating reagent like N-methyl-N-t-butyldimethylsilyltrifluoroacetamide (MTBSTFA) might be more selective.
-
-
Tautomerization of Indole Ring: In some cases, especially with carbonyl-containing indoles, multiple derivatives can form due to tautomerization. While less common for this compound, it's a possibility to consider.
Problem 3: Derivative Instability
Symptoms:
-
Decreasing peak area of the derivatized product over time when samples are stored in the autosampler.
-
Poor reproducibility between injections of the same sample.
Possible Causes and Solutions:
-
Hydrolysis: Silyl derivatives are particularly susceptible to hydrolysis, especially in the presence of trace amounts of water or protic solvents.
-
Solution: Ensure the final solution for injection is anhydrous. If possible, analyze the samples immediately after derivatization. Store samples at low temperatures (e.g., 4°C) in tightly sealed vials.
-
-
Degradation: The derivatized product may be sensitive to light or temperature.
-
Solution: Store samples in amber vials to protect them from light. Keep the autosampler tray cooled if possible.
-
Data Presentation
The optimal conditions for the derivatization of this compound should be determined empirically. The following tables provide general starting conditions for the acylation and silylation of primary amines, which can be used as a starting point for optimization.
Table 1: General Conditions for Acylation of Primary Amines with Acetic Anhydride
| Parameter | Condition | Notes |
| Reagent | Acetic Anhydride | --- |
| Solvent | Acetonitrile (B52724), Pyridine (B92270) | Pyridine can also act as a catalyst. |
| pH | 8-9 | Optimal for deprotonation of the primary amine. |
| Temperature | 25-60°C | Higher temperatures may be needed for less reactive amines. |
| Time | 30-60 minutes | Monitor for completion. |
| Reagent Ratio | >10-fold molar excess | To ensure the reaction goes to completion. |
Table 2: General Conditions for Silylation of Primary Amines with BSTFA/MSTFA
| Parameter | Condition | Notes |
| Reagent | BSTFA or MSTFA (+/- 1% TMCS) | TMCS acts as a catalyst. |
| Solvent | Pyridine, Acetonitrile, Dichloromethane | Must be anhydrous. |
| Temperature | 70-80°C | Heating is typically required for complete derivatization. |
| Time | 30-60 minutes | Monitor for completion. |
| Reagent Ratio | >2:1 molar ratio to active hydrogens | Ensure all reactive sites are derivatized. |
Experimental Protocols
Protocol 1: Acylation of this compound with Acetic Anhydride for HPLC Analysis
-
Sample Preparation: Transfer a known amount of the this compound sample to a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried sample in 50 µL of 50% acetonitrile in water.
-
pH Adjustment: Adjust the pH to approximately 8-9 by adding a small volume of pyridine or 1M ammonium (B1175870) hydroxide.
-
Reagent Addition: Add 10 µL of a freshly prepared solution of acetic anhydride in acetonitrile (e.g., 10% v/v).
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.
-
Quenching: Stop the reaction by adding 5 µL of 5% formic acid to hydrolyze excess acetic anhydride.
-
Analysis: Dilute the sample with the initial mobile phase to the desired final volume and inject it into the HPLC system.
Protocol 2: Silylation of this compound with BSTFA for GC-MS Analysis
-
Sample Preparation: Place a known amount of the this compound sample into a reaction vial. Ensure the sample is completely dry by evaporating any solvent under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample, followed by 100 µL of BSTFA with 1% TMCS.
-
Reaction: Tightly cap the vial and heat it at 70°C for 45 minutes in a heating block.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS system. Analyze immediately for best results.
Mandatory Visualizations
Biochemical Context: Serotonin (B10506) Biosynthesis Pathway
The following diagram illustrates the biosynthesis of serotonin from tryptophan. Tryptamine, a structurally related compound to this compound, is an intermediate in an alternative pathway. This highlights the biological relevance of indoleamines.
Caption: Biosynthesis pathway of serotonin from tryptophan.
Experimental Workflow for Derivatization and Analysis
This diagram outlines the general steps involved in the derivatization of this compound for chromatographic analysis.
Caption: General experimental workflow for this compound analysis.
References
Technical Support Center: Purification of Polar Indole Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the separation and purification of polar indole (B1671886) compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar indole compounds?
Polar indole compounds present a unique set of purification challenges due to their chemical properties. These molecules often contain basic nitrogen atoms and polar functional groups, leading to strong interactions with stationary phases.[1] Key difficulties include:
-
Strong Adsorption: The polar nature of these compounds can cause them to bind very strongly to polar stationary phases like silica (B1680970) gel, making elution difficult.[1][2]
-
Peak Tailing: Secondary interactions, particularly between the basic nitrogen of the indole and acidic silanol (B1196071) groups on the surface of silica gel, are a primary cause of peak tailing.[1][2] This distortion complicates fraction collection and reduces purity.
-
Poor Resolution: The presence of multiple, structurally similar compounds in a crude extract can make achieving baseline separation a significant challenge.[1]
-
Compound Degradation: Some indole derivatives are sensitive to the acidic nature of standard silica gel and may degrade during the purification process.[1][2]
Q2: How do I select the appropriate stationary phase for my separation?
The choice of stationary phase is critical for a successful separation.[1] For polar indoles, several options should be considered, each with its own advantages and disadvantages.
| Stationary Phase | Type | Advantages | Disadvantages | Best Suited For |
| Silica Gel | Normal-Phase | Versatile, low cost, high resolving power.[1] | The acidic surface can cause tailing and degradation of basic compounds.[1] | General purpose purification; often requires mobile phase modifiers for basic indoles. |
| Alumina (B75360) (Basic/Neutral) | Normal-Phase | Good for separating basic compounds; less acidic than silica.[1] | Can be more reactive than silica; activity can vary with water content. | Basic and acid-sensitive indole compounds.[1] |
| Reversed-Phase (C18, C8) | Reversed-Phase | Excellent for retaining and separating very polar compounds; high efficiency.[1] | May require method development to optimize retention. | Highly polar indoles that are difficult to elute from normal-phase columns.[1] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Normal-Phase | Ideal for separating highly polar compounds that show little to no retention in reversed-phase.[3][4] | Requires careful mobile phase optimization. | Very polar and hydrophilic indole derivatives.[3][5] |
Q3: What is the best strategy for choosing a mobile phase?
Mobile phase selection is typically optimized using Thin Layer Chromatography (TLC) before scaling up to column chromatography.[1]
-
Test a Polarity Range: Screen a variety of solvent systems with different polarities. Common systems include gradients of ethyl acetate (B1210297) in hexane (B92381) or methanol (B129727) in dichloromethane.[1]
-
Aim for an Optimal Rf: For column chromatography, the ideal TLC Rf (retardation factor) for the target compound is typically between 0.2 and 0.4 to ensure good separation.[1]
-
Use Modifiers: For polar indole compounds, adding a small amount of a modifier to the mobile phase can significantly improve peak shape and recovery. For basic indoles, add 0.1-2.0% triethylamine (B128534) (NEt₃) or a solution of ammonia (B1221849) in methanol.[2][6] For acidic indoles, add 0.1-2.0% of acetic acid or formic acid.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process in a direct question-and-answer format.
Problem 1: My polar indole compound is streaking or tailing on the TLC plate and column.
-
Possible Cause: Interaction with Acidic Silica. The slightly acidic nature of silica gel can protonate basic indoles, causing strong, non-uniform interactions that lead to tailing.[2]
-
Solution:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier into the mobile phase, such as 0.1-2.0% triethylamine (NEt₃) or a 1-10% solution of ammonia in methanol.[2][6]
-
Change the Stationary Phase: Switch to a less acidic stationary phase like neutral or basic alumina, or consider reversed-phase chromatography.[1][2]
-
Problem 2: My compound will not elute from the silica gel column, or the recovery is very low.
-
Possible Cause 1: Insufficiently Polar Eluent. The mobile phase may not be strong enough to move the highly polar compound through the column.[2]
-
Solution 1: Gradually increase the polarity of the mobile phase (gradient elution). If the compound is still on the column, you can try flushing with a much more polar solvent, like 5-10% methanol in dichloromethane.[2]
-
Possible Cause 2: Irreversible Adsorption or Decomposition. The compound may be binding irreversibly to the acidic sites on the silica gel or decomposing.[2][7]
-
Solution 2:
-
Test for Stability: Spot the compound on a TLC plate, let it sit for an hour, and then elute it to see if it remains intact.[2]
-
Deactivate Silica Gel: Before packing the column, treat the silica gel with a base (like triethylamine in your solvent) to neutralize the acidic sites.[1]
-
Use an Alternative Stationary Phase: Consider using alumina or reversed-phase (C18) silica.[1][2]
-
Problem 3: The separation between my target compound and an impurity is poor.
-
Possible Cause: Suboptimal Mobile Phase. The chosen solvent system may not provide enough selectivity for the separation.[2]
-
Solution:
-
Optimize the Solvent System: Try different solvent combinations. For example, switching from ethyl acetate/hexane to dichloromethane/methanol can significantly alter the separation.[2]
-
Run a Shallow Gradient: Use a shallow gradient of increasing polarity. This can help resolve compounds that are close together in Rf.[2]
-
Change the Stationary Phase: If solvent optimization fails, changing the stationary phase chemistry (e.g., from silica to alumina or a functionalized silica) can alter the selectivity of the separation.[2]
-
Problem 4: My purified indole compound is colored, but it is expected to be colorless.
-
Possible Cause: Oxidation or Trace Impurities. Indoles can be susceptible to air oxidation, which can form highly colored byproducts.[8]
-
Solution:
-
Activated Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution to remove the charcoal before allowing it to cool.[8]
-
Work Under an Inert Atmosphere: To prevent oxidation, handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps.[8]
-
Problem 5: My compound "oils out" instead of forming crystals during recrystallization.
-
Possible Cause: The solute is coming out of solution at a temperature above its melting point, or the cooling rate is too fast.[9]
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[9]
-
Lower the Crystallization Temperature: Use a solvent with a lower boiling point or cool the solution to a lower temperature.[9]
-
Induce Crystallization: Gently scratch the inside of the flask with a glass rod at the surface of the solution to provide a surface for crystal growth.[9][10]
-
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Mobile Phase Selection
-
Preparation: Dissolve a small amount of the crude extract in a suitable solvent (e.g., methanol or dichloromethane).[1]
-
Spotting: Spot the solution on several TLC plates.
-
Development: Develop the plates in different solvent systems (e.g., varying ratios of ethyl acetate/hexane or methanol/dichloromethane). To address potential tailing, add 0.5% triethylamine or ammonium (B1175870) hydroxide (B78521) to the developing solvent.[1]
-
Visualization: Visualize the spots using UV light (most indoles are UV-active) or a chemical stain.[2] Ehrlich's reagent is highly specific for indoles and typically yields blue or purple spots.[2]
-
Selection: The optimal mobile phase for the column should give your target compound an Rf value of approximately 0.2-0.4.[1]
Protocol 2: Column Chromatography (Slurry Method for Silica Gel)
-
Column Preparation: Place a small plug of cotton or glass wool at the bottom of the column, followed by a small layer of sand.[1]
-
Slurry Formation: In a beaker, mix the required amount of silica gel (a typical ratio is 1:30 to 1:100 of sample to silica gel by weight) with the initial, least polar mobile phase to form a slurry.[1][2]
-
Packing: Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, allowing the silica to settle. Do not let the column run dry.[1]
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase. Alternatively, for less soluble samples, pre-adsorb the extract onto a small amount of silica gel (dry loading).[2] Carefully add the sample to the top of the column bed.
-
Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient is used.[1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the purified target compound.[1]
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.[1]
Visualizations
Caption: A decision workflow for selecting a suitable purification technique for polar indole compounds.
Caption: A logical troubleshooting guide for common issues in polar indole chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 4. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
avoiding co-elution of impurities with Indole-3-methanamine in HPLC
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution of impurities during the HPLC analysis of Indole-3-methanamine. The following sections offer frequently asked questions (FAQs) and troubleshooting guides to help resolve common separation challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak co-elution in HPLC?
Co-elution, the overlapping of two or more compound peaks in a chromatogram, can stem from several factors:
-
Inadequate Chromatographic Resolution: The column, mobile phase, and other method parameters may not be optimized to separate compounds with similar physicochemical properties.
-
Column Overload: Injecting too much sample can lead to broader peaks that are more likely to overlap.[1]
-
Poor Column Condition: A deteriorating column, indicated by issues like peak fronting or tailing, can result in poor separation. This can be caused by a void at the column head or contamination.[1]
-
Solvent Mismatch: A significant difference in solvent strength between the sample diluent and the mobile phase can cause peak distortion and co-elution.[1]
-
System Issues: Problems such as excessive dead volume in the HPLC system can lead to band broadening and reduced resolution.[2]
Q2: My chromatogram shows a shoulder on the main this compound peak. What does this indicate?
A shoulder on a peak is a strong indication of a co-eluting impurity.[1] It suggests that a minor component is eluting very close to your main analyte. To confirm this, further investigation and method optimization are necessary.
Q3: How can I identify a co-eluting impurity?
Identifying an unknown co-eluting peak typically requires more advanced analytical techniques. The most common approach is to use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the compounds eluting under the peak. This can help in identifying the impurity by its molecular weight.
Q4: What are "ghost peaks" and how can I prevent them?
Ghost peaks are unexpected peaks that appear in a chromatogram, which can sometimes be mistaken for co-eluting impurities. They can arise from:
-
Impurities in the mobile phase: Using high-purity HPLC-grade solvents is crucial to avoid this.
-
Carryover from previous injections: This occurs when a portion of a previous sample remains in the injector or column and elutes in a subsequent run.
-
Incomplete elution of a previous sample.
To identify the source of ghost peaks, running a blank gradient (injecting the mobile phase without any sample) can be helpful. If the peaks are still present, the mobile phase is likely the source of contamination.
Troubleshooting Guide: Resolving Co-elution
When facing co-elution issues with this compound, a systematic approach to method optimization is key. The following guides provide step-by-step instructions to improve peak resolution.
Guide 1: Mobile Phase Optimization
Adjusting the mobile phase composition is often the most effective way to improve separation.
Detailed Methodology:
-
Modify Solvent Strength:
-
For Reversed-Phase HPLC: To increase the retention time and potentially improve separation of closely eluting peaks, increase the proportion of the aqueous phase in the mobile phase. Conversely, increasing the organic modifier (e.g., acetonitrile (B52724), methanol) will decrease retention times.
-
-
Change Organic Modifier: If you are using acetonitrile and observing co-elution, switching to methanol (B129727) or vice-versa can alter the selectivity of the separation.
-
Adjust pH: For ionizable compounds like this compound (which has a primary amine group), adjusting the mobile phase pH can significantly impact retention and selectivity.
-
For basic compounds, using a higher pH mobile phase (e.g., pH > 8) will suppress the ionization of the amine group, leading to increased retention on a C18 column. Conversely, a lower pH (e.g., pH < 4) will ensure the compound is fully ionized, which can also be used to manipulate retention.
-
Use a suitable buffer (e.g., phosphate, formate) to control and maintain the desired pH.
-
-
Implement Gradient Elution: If your sample contains impurities with a wide range of polarities, a gradient elution (where the mobile phase composition is changed over time) can improve the resolution of closely eluting peaks. A shallower gradient is often better for resolving complex mixtures.
Troubleshooting Workflow for Mobile Phase Optimization
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Indole-3-methanamine and Tryptamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Indole-3-methanamine and tryptamine (B22526). While structurally similar, these two indole-based compounds exhibit distinct profiles in terms of their known biological targets, functional effects, and roles in physiological processes. This document synthesizes available experimental data to highlight their differences and potential applications in research.
Introduction
Tryptamine and this compound are both indole (B1671886) compounds, a structural motif common to many biologically active molecules.[1][2] The key structural difference lies in the side chain attached to the third position of the indole ring: tryptamine possesses a 2-aminoethyl group, whereas this compound has an aminomethyl group. This seemingly minor variation in the length of the alkyl chain significantly impacts their interaction with biological targets. Tryptamine is a well-documented endogenous neuromodulator and a precursor to many bioactive compounds, including the neurotransmitter serotonin (B10506) and the hormone melatonin.[1][3] In contrast, this compound is less studied and is primarily recognized as a synthetic intermediate, although it has been investigated for its own biological activities.[4]
Caption: Chemical structures of Tryptamine and this compound.
Biosynthesis and Chemical Synthesis
Tryptamine is naturally synthesized in mammals, plants, and fungi. The primary biosynthetic pathway involves the decarboxylation of the essential amino acid L-tryptophan, a reaction catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC). This process is a key link between primary metabolism and the production of a wide array of specialized indole alkaloids.
This compound, on the other hand, is not known to be a significant natural product and is typically produced via chemical synthesis. Synthetic routes often start from indole and involve reactions like the Mannich reaction.
Caption: Biosynthesis of Tryptamine from L-Tryptophan.
Comparative Biological Activity
The primary differences in the biological activity of tryptamine and this compound are observed in their interactions with serotonin receptors and other neurological targets. Tryptamine is a known agonist at multiple receptor sites, while the activity of this compound has been explored more narrowly.
Receptor Binding and Functional Activity
Tryptamine is recognized as a broad-spectrum agonist with activity at several key receptors:
-
Serotonin (5-HT) Receptors: Tryptamine is a known agonist of serotonin receptors. It acts as a full agonist of the 5-HT2A receptor. In the human gut, tryptamine produced by commensal bacteria activates 5-HT4 receptors, which helps regulate gastrointestinal motility.
-
Trace Amine-Associated Receptor 1 (TAAR1): Tryptamine is a potent full agonist of TAAR1 in rats and may act as a trace neuromodulator by activating TAAR1 signaling.
-
Indoleamine 2,3-dioxygenase (IDO): Tryptamine can act as a non-competitive inhibitor of the enzyme IDO, which is involved in tryptophan metabolism and immune tolerance. This inhibition may enhance tumor-reactive immune responses.
This compound has been less extensively characterized.
-
Serotonin (5-HT) Receptors: Studies have specifically designed and screened this compound derivatives as ligands for the 5-HT4 receptor. One study found that a specific derivative was only five times less potent than serotonin at this receptor, suggesting the parent scaffold has potential for 5-HT4 interaction.
-
Monoamine Oxidase (MAO): While not definitively tested for this compound itself, indole derivatives with a methanamine side chain are a common feature in many MAO inhibitors. Tryptamine, conversely, is rapidly metabolized by MAO.
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activity of tryptamine. Currently, no comparable quantitative data (e.g., Ki, IC50, EC50) for this compound is available in the cited literature.
| Compound | Target | Assay Type | Value | Species | Reference |
| Tryptamine | 5-HT2A Receptor | Gq activation | EC50 = 7.36 ± 0.56 nM | Human | |
| 5-HT2A Receptor | β-arrestin pathway | EC50 = 3,485 ± 234 nM | Human | ||
| IDO | Enzyme Inhibition | Ki = 156 µM | Human |
Signaling Pathways and Functional Roles
Tryptamine in Gastrointestinal Motility
In the gut, tryptamine produced by certain bacteria from dietary tryptophan acts as a signaling molecule. It activates 5-HT4 receptors on colon epithelial cells. The 5-HT4 receptor is a G-protein-coupled receptor (GPCR) that, upon activation, increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade leads to increased ion and fluid secretion into the colon, which accelerates gastrointestinal transit.
Caption: Tryptamine signaling via the 5-HT4 receptor in the gut.
Tryptamine and Insulin (B600854) Signaling
Recent studies have indicated that gut microbiota-derived tryptamine can impair insulin signaling. In adipocytes, tryptamine treatment was shown to inhibit insulin-stimulated signaling pathways, potentially contributing to insulin resistance observed in conditions like metabolic syndrome.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (General Protocol)
This protocol describes a standard competitive binding assay to determine the affinity (Ki) of a test compound for a specific receptor, such as a serotonin receptor subtype.
1. Materials and Reagents:
-
Cell membranes expressing the target receptor (e.g., 5-HT4).
-
Radioligand specific for the target receptor (e.g., [3H]-GR113808 for 5-HT4).
-
Test compounds (this compound, Tryptamine) at various concentrations.
-
Non-specific binding control (a high concentration of a known, non-labeled ligand, e.g., serotonin).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
96-well microplates and filter mats.
-
Scintillation cocktail and liquid scintillation counter.
2. Procedure:
-
Assay Setup: In each well of a 96-well microplate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and the test compound at varying concentrations.
-
Controls: Prepare wells for "total binding" (containing membranes and radioligand but no test compound) and "non-specific binding" (containing membranes, radioligand, and the non-specific binding control).
-
Incubation: Incubate the plates for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound. Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter mats into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from this curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a typical radioligand binding assay.
Conclusion
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. 1H-Indol-3-Ylmethanamine | C9H10N2 | CID 472107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tryptamine - Wikipedia [en.wikipedia.org]
- 4. Synthesis and preliminary screening of novel indole-3-methanamines as 5-HT4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to HPLC Method Validation for Indole-3-methanamine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Indole-3-methanamine, a key tryptamine (B22526) derivative, is crucial for its role in various biological and pharmaceutical contexts. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides an objective comparison of various HPLC-based methods, supported by experimental data, to aid in the selection and validation of a suitable quantification method. Due to the structural similarity and limited specific public data for this compound, methods validated for the closely related compound, tryptamine, are presented as a strong proxy and starting point for method development and validation.
Comparison of HPLC Methods for Indoleamine Quantification
The selection of an appropriate HPLC method depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a comparison of common HPLC and UHPLC-MS/MS methods applicable for the analysis of this compound.
| Parameter | HPLC with UV Detection | HPLC with Fluorescence Detection | UHPLC-MS/MS |
| Linearity (r²) | ≥ 0.998[1] | Typically ≥ 0.99 | > 0.992[2] |
| Accuracy (% Recovery) | 91% - 114%[2] | Not explicitly stated in provided results | 85% - 115%[2] |
| Precision (%RSD) | Intraday: < 14%, Interday: 1.3% - 14%[2] | Not explicitly stated in provided results | Intraday: < 14%, Interday: 1.3% - 14% |
| Limit of Detection (LOD) | ~2 µg/mL | Lower than UV, in the ng/mL range. | 0.1 - 20 pg/mg |
| Limit of Quantification (LOQ) | Not explicitly stated in provided results | Not explicitly stated in provided results | 3 - 50 pg/mg |
| Selectivity | Moderate | High | Very High |
| Instrumentation Cost | Low | Moderate | High |
| Throughput | Moderate | Moderate | High |
Experimental Workflow for HPLC Analysis
A typical workflow for the quantification of this compound in a biological matrix using HPLC involves several key steps from sample preparation to data analysis.
Caption: A generalized workflow for the HPLC-based quantification of this compound.
Detailed Experimental Protocols
Below are representative protocols for sample preparation and HPLC analysis. These should be optimized and validated for the specific application and laboratory conditions.
Protocol 1: Sample Preparation - Protein Precipitation
This method is suitable for removing proteins from biological samples like plasma or serum.
-
Aliquoting: Transfer 100 µL of the biological sample into a microcentrifuge tube.
-
Internal Standard: Add an appropriate internal standard to each sample.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the analyte.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume of the HPLC mobile phase.
Protocol 2: HPLC Method with UV Detection
This protocol provides a starting point for developing an HPLC-UV method.
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
Alternative Quantification Methods
While HPLC is a robust technique, other methods can be considered for the quantification of indoleamines.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a cost-effective and high-throughput alternative for the separation and quantification of tryptamines. It can be a useful screening tool, though it may lack the resolution and sensitivity of HPLC for complex matrices.
-
Absorbance-Based Assays: These methods, often used for measuring enzyme activity (like indoleamine 2,3-dioxygenase), rely on the change in absorbance of tryptophan metabolites. While simple and rapid, they may suffer from interference from other compounds in the sample that absorb at similar wavelengths.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): As highlighted in the comparison table, LC-MS and particularly UHPLC-MS/MS, offers the highest sensitivity and selectivity. It is the method of choice for analyzing trace levels of analytes in complex biological samples.
Signaling Pathway and Logical Relationships
The quantification of this compound is often relevant in the context of the broader tryptophan metabolic pathway.
Caption: Simplified overview of major tryptophan metabolic pathways.
References
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Indole-3-Acetic Acid (IAA) and Indole-3-Methanamine in Plant Physiology: A Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the physiological roles of Indole-3-acetic acid (IAA), the primary native auxin, and addressing the current scientific understanding of Indole-3-methanamine. This guide provides an objective comparison based on available experimental data, outlines relevant experimental protocols, and includes visualizations of key biological pathways.
Introduction
Indole-3-acetic acid (IAA) is the most abundant and physiologically active native auxin in plants, playing a pivotal role in regulating nearly every aspect of plant growth and development.[1][2][3][4] It functions as a signaling molecule, coordinating complex developmental processes such as cell division and elongation, tissue differentiation, and responses to environmental cues.[3][4][5] In contrast, this compound (IAM), a structurally related indole (B1671886) compound, is not recognized as a plant hormone, and there is a significant lack of scientific literature detailing its physiological effects in plants. This guide will provide a detailed analysis of IAA's function, supported by experimental data, and will address the current knowledge gap regarding IAM in plant physiology.
Indole-3-Acetic Acid (IAA): The Master Regulator of Plant Growth
IAA is predominantly synthesized in the apical buds and young leaves of plants and is transported throughout the plant to target tissues.[1][3] Its effects are concentration-dependent, with optimal concentrations promoting growth and supraoptimal concentrations often being inhibitory.[6]
Physiological Effects of IAA
Root Development: IAA is a key regulator of both primary and lateral root formation. It is involved in the initiation of root primordia and the subsequent elongation of lateral roots.[5][6] High concentrations of IAA, however, can inhibit primary root elongation, a phenomenon linked to the induction of ethylene (B1197577) production.[5]
Shoot Elongation: IAA promotes stem elongation by inducing cell wall loosening, which allows for turgor-driven cell expansion.[2] This process is mediated by the activation of proton pumps that lower the pH of the cell wall, activating enzymes called expansins that break the bonds between cellulose (B213188) microfibrils.[7] The magnitude of growth promotion is directly correlated with the applied IAA concentration within a certain range.[2]
Gene Expression: IAA regulates the expression of a vast number of genes involved in growth and development. The core of the IAA signaling pathway involves the perception of IAA by TIR1/AFB F-box proteins, which then target Aux/IAA transcriptional repressors for degradation. This degradation releases Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes.[8]
Comparative Data on the Effects of IAA on Plant Physiology
The following table summarizes quantitative data from various studies on the effects of exogenous IAA application on key physiological parameters in plants. Due to the lack of available research, no comparative data for this compound can be presented.
| Plant Species | Tissue/Organ | IAA Concentration | Observed Effect | Reference |
| Pisum sativum (Pea) | Stem | 10⁻⁶ to 10⁻³ M | Promotion of stem elongation, with a 6-fold increase at 10⁻⁴ to 10⁻³ M over 24h.[2] | [2] |
| Pisum sativum (Pea) | Root | Low concentrations | Inhibition of root growth due to ethylene production.[5] | [5] |
| Zea mays (Maize) | Seedlings | 30 µM | Increased plant biomass under arsenic stress.[9] | [9] |
| Arabidopsis thaliana | Seedlings | Not specified | Regulation of a wide range of developmental processes through changes in gene expression.[8] | [8] |
This compound: An Uncharted Territory in Plant Physiology
Despite its structural similarity to IAA, this compound is not considered a plant hormone. Extensive searches of scientific literature reveal a significant absence of experimental data on its physiological effects in plants. While studies on the related compound, Indole-3-acetamide (IAMide), show that it can influence stress responses, this information cannot be extrapolated to this compound.[10][11] Therefore, a direct comparative analysis of the physiological effects of this compound and IAA is not possible at this time. Further research is required to determine if this compound has any biological activity in plants.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summaries of key experimental protocols used to study the effects of auxins like IAA.
Quantification of Endogenous IAA
Method: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol Summary:
-
Homogenization: Plant tissue is homogenized in a suitable solvent (e.g., isopropanol) with an isotopically labeled internal standard ([¹³C₆]IAA).
-
Purification: The extract is purified using Solid Phase Extraction (SPE) to remove interfering compounds.
-
Derivatization: The carboxyl group of IAA is methylated using diazomethane (B1218177) to increase its volatility for GC analysis.
-
Analysis: The sample is injected into a GC-MS system. The amount of endogenous IAA is quantified by comparing the signal of the native IAA to the known amount of the internal standard.
Root Elongation Assay
Method: Agar (B569324) Plate Assay Protocol Summary:
-
Media Preparation: Prepare a sterile nutrient agar medium in petri dishes.
-
Compound Addition: Add the test compound (e.g., IAA) at various concentrations to the molten agar before pouring the plates.
-
Seed Germination: Surface-sterilize seeds of the model plant (e.g., Arabidopsis thaliana) and place them on the agar plates.
-
Incubation: Incubate the plates vertically in a growth chamber under controlled light and temperature conditions.
-
Measurement: After a set period (e.g., 7-10 days), measure the length of the primary root using a ruler or image analysis software.
Visualizing Auxin Signaling
The following diagrams illustrate the well-established auxin signaling pathway and a general workflow for investigating the physiological effects of plant growth regulators.
References
- 1. plant hormone indole-3-acetic: Topics by Science.gov [science.gov]
- 2. Magnitude and Kinetics of Stem Elongation Induced by Exogenous Indole-3-Acetic Acid in Intact Light-Grown Pea Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 4. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Explanation of the Inhibition of Root Growth Caused by Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-3-butyric acid induces lateral root formation via peroxisome-derived indole-3-acetic acid and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Melatonin and Indole-3-Acetic Acid Synergistically Regulate Plant Growth and Stress Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Indole-3-Acetamide-Induced Arabidopsis Transcription Factor MYB74 Decreases Plant Growth and Contributes to the Control of Osmotic Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Indole-3-Acetamide-Induced Arabidopsis Transcription Factor MYB74 Decreases Plant Growth and Contributes to the Control of Osmotic Stress Responses [frontiersin.org]
Assessing the Purity of Synthetic Indole-3-methanamine: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of synthetic compounds is paramount for ensuring the validity, reproducibility, and safety of their work. Indole-3-methanamine, an aralkylamino compound, serves as a crucial building block in the synthesis of various biologically active molecules.[1][2] This guide provides a comprehensive comparison of key analytical methods for assessing the purity of synthetic this compound, complete with experimental protocols and data interpretation guidelines.
Comparison of Analytical Methods
The selection of an appropriate analytical technique is critical for accurately determining the purity of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and provides complementary information.
Table 1: Comparison of Key Analytical Methods for Purity Assessment
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid/solid stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field to elucidate molecular structure and quantify components. |
| Information Obtained | Quantitative purity (area %), retention time, detection of non-volatile impurities. | Quantitative purity, identification of volatile impurities by mass fragmentation patterns.[3] | Structural confirmation, identification and quantification of impurities (qNMR), stereoisomeric purity. |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range). | Moderate to Low (µg to mg range). |
| Sample Requirement | Small (µg), must be soluble in mobile phase. | Small (µg), must be volatile or derivable. | Larger (mg), must be soluble in deuterated solvent. |
| Common Impurities Detected | Starting materials, byproducts, degradation products.[4] | Residual solvents, volatile byproducts. | Structural isomers, residual solvents, any proton-containing impurity. |
| Pros | Robust, highly reproducible, widely applicable for non-volatile compounds.[5] | Excellent for identifying unknown volatile impurities, high sensitivity. | Provides definitive structural information, can provide absolute purity without a reference standard for each impurity (qNMR). |
| Cons | May not detect non-chromophoric impurities, requires reference standards for identification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity, higher equipment cost, complex data interpretation. |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and comparable results. Below are methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reversed-phase HPLC method suitable for this compound.
Instrumentation and Reagents:
-
HPLC system with UV or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or trifluoroacetic acid (TFA).
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve ~1 mg of synthetic this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis: Purity is calculated based on the relative peak area of this compound compared to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying volatile impurities such as residual solvents.
Instrumentation and Reagents:
-
GC-MS system with a mass selective detector.
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
High-purity helium as carrier gas.
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) if needed to improve volatility.
-
Anhydrous solvent (e.g., dichloromethane, ethyl acetate).
Methodology:
-
Sample Preparation:
-
Dissolve ~1 mg of the sample in 1 mL of anhydrous dichloromethane.
-
(Optional) For derivatization, add 100 µL of BSTFA, cap the vial, and heat at 60 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas Flow: 1.0 mL/min (Helium).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Scan Range: 40-550 m/z.
-
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify purity by peak area percentage.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
NMR provides definitive structural confirmation and can be used for quantitative analysis (qNMR).
Instrumentation and Reagents:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-quality NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone).
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated solvent.
-
For qNMR, add a precisely weighed amount of an internal standard.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the analyte and any impurities.
-
The purity is determined by comparing the integral of the analyte's characteristic peaks to the integrals of impurity peaks.
-
For qNMR, purity is calculated relative to the known amount of the internal standard.
-
Mandatory Visualizations
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a newly synthesized batch of this compound.
References
- 1. 1H-Indol-3-Ylmethanamine | C9H10N2 | CID 472107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and preliminary screening of novel indole-3-methanamines as 5-HT4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro assays to determine the bioactivity of Indole-3-methanamine derivatives
For Researchers, Scientists, and Drug Development Professionals
Indole-3-methanamine and its derivatives represent a promising class of bioactive compounds with a wide spectrum of therapeutic potential. This guide provides a comparative analysis of their in vitro bioactivities, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is compiled from various scientific studies to aid researchers in drug discovery and development.
Data Presentation: Comparative Bioactivity of this compound Derivatives
The following tables summarize the quantitative data on the bioactivity of various this compound derivatives from published studies.
Anticancer Activity
The anticancer potential of this compound derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of these compounds.
| Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 4-chloro-N-((2-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl)aniline | Ovarian Cancer Cells | MTT Assay | Not Specified | [1] |
| PS121912 | HL-60 (Leukemia) | Not Specified | Not Specified | [1] |
| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | HCT116 (Colon) | MTT Assay | 6.43 ± 0.72 | Not Specified |
| A549 (Lung) | MTT Assay | 9.62 ± 1.14 | Not Specified | |
| A375 (Melanoma) | MTT Assay | 8.07 ± 1.36 | Not Specified | |
| Indole-based Tyrphostin Derivative 2a | MCF-7/Topo (Breast) | Not Specified | 0.10 | [2] |
| 518A2 (Melanoma) | Not Specified | 1.4 | [2] | |
| Huh-7 (Liver) | Not Specified | 0.04 | [2] | |
| Indole-based Tyrphostin Derivative 3a | MCF-7/Topo (Breast) | Not Specified | 0.18 | [2] |
| 518A2 (Melanoma) | Not Specified | 0.6 | [2] | |
| Huh-7 (Liver) | Not Specified | 0.01 | [2] | |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MCF-7 (Breast) | MTT Assay | 13.2 | [3] |
| MDA-MB-468 (Breast) | MTT Assay | 8.2 | [3] |
Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| Indole-thiadiazole derivative 2c | MRSA | More effective than ciprofloxacin | [4] |
| Indole-triazole derivative 3d | MRSA | More effective than ciprofloxacin | [4] |
| Indole-triazole derivatives 1b, 2b-d, 3b-d | Candida albicans | 3.125 | [4] |
| 5-bromo-indole-3-carboxamide-polyamine (13b) | Staphylococcus aureus | ≤ 0.28 µM | [5] |
| Acinetobacter baumannii | ≤ 0.28 µM | [5] | |
| Cryptococcus neoformans | ≤ 0.28 µM | [5] | |
| Indole (B1671886) Diketopiperazine 3b | Staphylococcus aureus | 0.94–3.87 µM | [6] |
| Bacillus subtilis | 0.94–3.87 µM | [6] | |
| Pseudomonas aeruginosa | 0.94–3.87 µM | [6] | |
| Escherichia coli | 0.94–3.87 µM | [6] | |
| Indole Diketopiperazine 3c | Staphylococcus aureus | 0.94–3.87 µM | [6] |
| Bacillus subtilis | 0.94–3.87 µM | [6] | |
| Pseudomonas aeruginosa | 0.94–3.87 µM | [6] | |
| Escherichia coli | 0.94–3.87 µM | [6] |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives is often assessed by their ability to inhibit key inflammatory enzymes like Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).
| Derivative | Enzyme | IC50 | Reference |
| N-methylsulfonyl-indole derivative 5d | COX-2 / 5-LOX | Dual inhibitor | [7] |
| Cox-2-IN-26 | COX-1 | 10.61 µM | [8] |
| COX-2 | 0.067 µM | [8] | |
| 15-LOX | 1.96 µM | [8] | |
| Phar-95239 | COX-1 | 9.32 µM | [9] |
| COX-2 | 0.82 µM | [9] | |
| T0511-4424 | COX-1 | 8.42 µM | [9] |
| COX-2 | 0.69 µM | [9] | |
| Zu-4280011 | COX-1 | 15.23 µM | [9] |
| COX-2 | 0.76 µM | [9] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Anticancer Assays
1. MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Human cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 24-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Human cancer cell lines
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of the derivatives for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
-
Antimicrobial Assay
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives
-
96-well microtiter plates
-
-
Protocol:
-
Prepare a stock solution of the this compound derivative.
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well.
-
Include a positive control (microorganism without compound) and a negative control (broth medium only).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Anti-inflammatory Assays
1. COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Materials:
-
Human recombinant COX-2 enzyme
-
Assay buffer
-
Heme
-
Arachidonic acid (substrate)
-
This compound derivatives
-
COX-2 inhibitor screening kit (e.g., fluorometric or colorimetric)
-
-
Protocol:
-
In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme.
-
Add various concentrations of the this compound derivative or a reference inhibitor (e.g., celecoxib).
-
Pre-incubate for a short period to allow inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the signal (fluorescence or absorbance) over time using a microplate reader.
-
Calculate the percentage of COX-2 inhibition for each concentration and determine the IC50 value.[8]
-
2. 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay determines the inhibitory effect of a compound on the 5-LOX enzyme.
-
Materials:
-
5-Lipoxygenase enzyme
-
Substrate (e.g., linoleic acid or arachidonic acid)
-
Assay buffer
-
This compound derivatives
-
-
Protocol:
-
Pre-incubate the 5-LOX enzyme with various concentrations of the this compound derivative.
-
Initiate the reaction by adding the substrate.
-
Monitor the formation of the product (hydroperoxides) by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).
-
Calculate the percentage of 5-LOX inhibition and determine the IC50 value.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound derivatives and a typical experimental workflow.
This guide provides a foundational overview of the in vitro bioactivities of this compound derivatives. Further research is warranted to fully elucidate their therapeutic potential and mechanisms of action.
References
- 1. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 7. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
A Comparative Guide to the Toxicity of Indole-3-methanamine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicity profiles of Indole-3-methanamine and its key analogs. The information is compiled from various studies to assist researchers in understanding the structure-toxicity relationships within this class of compounds. While direct comparative studies are limited, this document summarizes available quantitative data, details common experimental methodologies, and visualizes relevant pathways to support further research and development.
Data Presentation: In Vitro and In Vivo Toxicity
The following tables summarize the available quantitative toxicity data for this compound and its analogs. It is important to note that the data are collated from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Cytotoxicity of this compound Analogs
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| Tris(1-pentyl-1H-indol-3-yl)methylium methanesulfonate | HCT116 (Colon Carcinoma) | Not Specified | Apoptosis Induction | Active at concentrations tolerable by normal blood lymphocytes | [1] |
| 5-Methoxyindolecarbonyl derivative of 5-amino-seco-CBI | AA8 (Chinese Hamster Ovary) | Not Specified | IC50 | 1.3 nM (4h exposure) | [2] |
| 4-Methoxycinnamoyl derivative of 5-amino-seco-CBI | AA8 (Chinese Hamster Ovary) | Not Specified | IC50 | 0.09 nM (4h exposure) | [2] |
| 3-methyl-1-[(4-(3,4-dichlorobenzyl)piperazin-1-yl)methyl]-1H-indole | HUH7 (Liver), MCF7 (Breast), HCT116 (Colon) | Not Specified | IC50 | Lower than 5-fluorouracil | [3] |
| N,N-Dimethylatedindolylsuccinimide (3w) | HT-29 (Colon), HepG2 (Liver) | MTT Assay | IC50 | 0.02 µM (HT-29), 0.8 µM (HepG2) | [4] |
| N-benzyl maleimide (B117702) derivative (3i) | A549 (Lung) | MTT Assay | IC50 | 1.5 µM | [4] |
Table 2: In Vivo Acute Toxicity of Gramine (N,N-dimethyl-indole-3-methanamine)
| Analog | Species | Route of Administration | LD50 | Citation |
| Gramine | Mouse | Intravenous (iv) | 44.6 mg/kg | [5] |
| Gramine | Rat | Intravenous (iv) | 62.9 mg/kg | [5] |
| Gramine | Mouse | Intraperitoneal (ip) | 1334 mg/kg | [4] |
| Gramine | Rat | Oral | >175 mg/kg (No mortality) | [6] |
Structure-Toxicity Observations
-
N-Alkylation: The cytotoxicity of tris(1-alkylindol-3-yl)methylium salts increases with the length of the N-alkyl chain, with an optimal length of 3-5 carbons. Longer chains lead to decreased cytotoxicity.[1]
-
Substitution on the Aminomethyl Group: Gramine (N,N-dimethyl-indole-3-methanamine), a tertiary amine, is a well-studied analog. Its toxicity has been evaluated in various organisms.[4][5][6] The primary amine of this compound is classified as acutely toxic if swallowed.
-
Ring Substitution: Halogenated indole (B1671886) derivatives have shown significant cytotoxicity.[2]
Experimental Protocols
Detailed methodologies for common toxicity assays are provided below. These protocols are generalized from multiple sources and should be adapted to specific experimental needs.
In Vitro Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
In Vivo Acute Oral Toxicity (LD50 Determination)
This protocol outlines a general procedure for determining the median lethal dose (LD50) in rodents, following OECD guidelines.
-
Animal Selection: Use healthy, young adult rodents (e.g., mice or rats) of a single sex for initial testing.
-
Dose Preparation: Prepare the test substance in a suitable vehicle.
-
Administration: Administer the substance orally via gavage to fasted animals.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Dose Ranging: Start with a limit test (e.g., 2000 mg/kg). If mortality is observed, conduct further studies with smaller groups of animals at logarithmically spaced doses.
-
LD50 Calculation: Use a validated statistical method, such as the method of Litchfield and Wilcoxon or Probit analysis, to calculate the LD50 from the dose-response data.
-
Pathology: Conduct gross necropsy on all animals to identify target organs of toxicity.
Mandatory Visualization
The following diagrams illustrate key concepts related to the toxicity assessment of this compound and its analogs.
Caption: Experimental workflow for toxicity assessment of indole analogs.
References
- 1. 3-methylindole-induced toxicity to human bronchial epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gramine | C11H14N2 | CID 6890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Aminomethyl derivatives of 4,11-dihydroxynaphtho[2,3-f]indole-5,10-dione for circumvention of anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Structure-Activity Relationships in Indole-3-methanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Indole-3-methanamine, a key pharmacophore derived from the essential amino acid tryptophan, serves as a versatile scaffold for the development of a diverse range of biologically active compounds. The inherent drug-like properties of the indole (B1671886) nucleus have spurred extensive research into the structure-activity relationships (SAR) of its derivatives, leading to the discovery of potent agents with applications in oncology, neuropharmacology, and beyond. This guide provides a comparative analysis of the SAR of various this compound derivatives, supported by experimental data, to inform and guide future drug discovery efforts.
Core Structure and Points of Modification
The fundamental structure of this compound offers several key positions for chemical modification to modulate its pharmacological profile. These include:
-
The Indole Ring: Substitutions on the benzene (B151609) portion of the indole nucleus, particularly at the C5 position, have been shown to significantly influence activity.
-
The Methanamine Side Chain: Alterations to the length and composition of this linker can impact binding affinity and selectivity.
-
The Terminal Nitrogen Atom: The nature of the substituent(s) on the nitrogen atom is a critical determinant of the compound's biological target and efficacy.
Comparative Biological Activities
Anticancer and Kinase Inhibitory Activity
A significant body of research has focused on the anticancer potential of this compound derivatives, often linked to their ability to inhibit various protein kinases.
Table 1: Kinase Inhibitory Activity of N-Substituted this compound Derivatives
| Compound ID | R1 (Indole-N1) | R2 (Indole-C5) | R3 (Amine-N) | Target Kinase | IC50 (µM) | Reference |
| 8c | Benzyl (B1604629) | Phenyl | 4-Fluorobenzyl | pp60c-Src | 4.69 | [1] |
| 8g | H | p-Fluorophenyl | Benzyl | pp60c-Src | 75.06 | [1] |
| 8h | H | p-Fluorophenyl | 4-Fluorobenzyl | pp60c-Src | 84.23 | [1] |
The data clearly indicates that substitution at the N1 position of the indole ring with a benzyl group, combined with a phenyl group at C5 and a fluorobenzyl group on the terminal amine, leads to a significant increase in inhibitory activity against the pp60c-Src tyrosine kinase[1]. This highlights the importance of exploring substitutions at multiple positions to optimize potency.
Further studies on indole-based tyrphostin derivatives have demonstrated potent anticancer activity in various cancer cell lines, with some compounds exhibiting sub-micromolar IC50 values. For instance, certain N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles have shown greater efficacy than the approved multi-kinase inhibitors gefitinib (B1684475) and sorafenib[2][3].
Table 2: Anticancer Activity of Indole-Based Tyrphostin Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | HCT-116 p53-/- | <1 | [3] |
| 2b | HCT-116 p53+/+ | <1 | [3] |
| 3a | MCF-7/Topo | 0.18 | [3] |
| Sorafenib | HCT-116 p53+/+ | >10 | [3] |
| Gefitinib | HCT-116 p53+/+ | >10 | [3] |
These findings suggest that the this compound scaffold is a promising starting point for the design of novel kinase inhibitors for cancer therapy.
Neurological and Receptor-Modulating Activity
This compound derivatives have also been investigated for their effects on the central nervous system, particularly as ligands for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, and as potential neuroprotective agents.
Marine-derived 2-(5-halo-1H-indol-3-yl)-N,N-dimethylethanamines have shown nanomolar affinities for 5-HT1A and 5-HT7 receptors, with some compounds demonstrating significant antidepressant-like and sedative activities in vivo[4][5]. Halogen substitution at the C5 position of the indole ring appears to be a key determinant of this activity.
Furthermore, certain indole derivatives have been designed as acetylcholinesterase (AChE) inhibitors, with potential applications in the treatment of Alzheimer's disease. Some synthesized analogs of donepezil, incorporating an indole moiety, have displayed superior AChE inhibitory activity compared to the parent drug[6][7].
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Indole Derivatives
| Compound ID | Description | IC50 (nM) | Reference |
| IIId | 1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dione | Potent | [6] |
| Donepezil | Standard AChE Inhibitor | - | [6] |
The neuroprotective effects of indole derivatives are often attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate key signaling pathways involved in neuronal survival[8][9][10][11].
Signaling Pathways
This compound derivatives exert their biological effects by modulating various intracellular signaling pathways. Their anticancer activity, particularly their role as kinase inhibitors, often involves the inhibition of pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.
Caption: MAPK/ERK signaling pathway and potential inhibition by this compound derivatives.
Experimental Protocols
Radioligand Displacement Assay
This assay is used to determine the binding affinity of a test compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., [3H]-serotonin)
-
Unlabeled test compounds (this compound derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Caption: General workflow for a radioligand displacement assay.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells cultured in 96-well plates
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Include control wells with untreated cells and wells with vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of cell viability against the log concentration of the test compound to determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Caption: General workflow for an MTT cell viability assay.
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. Structure-activity relationship studies have demonstrated that strategic modifications to the indole ring, the methanamine side chain, and the terminal nitrogen can lead to potent and selective compounds targeting a range of biological entities, including kinases and CNS receptors. The data presented in this guide highlights key structural features that drive activity and provides a foundation for the rational design of next-generation this compound derivatives with improved pharmacological profiles. Further exploration of this chemical space, guided by the principles of SAR, holds significant promise for the discovery of new drugs to address unmet medical needs.
References
- 1. Synthesis and pp60c-Src tyrosine kinase inhibitory activities of novel indole-3-imine and amine derivatives substituted at N1 and C5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Marine Inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines as Modulators of Serotonin Receptors: An Example Illustrating the Power of Bromine as Part of the Uniquely Marine Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of Indole 3-carbinol against Scopolamine-Induced cognitive and memory impairment in rats: modulation of oxidative stress, inflammatory and cholinergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Uncharted Territory: A Comparative Guide to the Potential Cross-Reactivity of Indole-3-methanamine in Immunoassays
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules in immunoassays is paramount to ensure data accuracy and avoid misleading results. This guide addresses the potential cross-reactivity of Indole-3-methanamine, a compound of interest in various biological studies. To date, a comprehensive search of scientific literature and commercial assay documentation has revealed no specific experimental data on the cross-reactivity of this compound in any commercially available immunoassay. The structural similarity of this compound to other endogenous indoleamines, such as tryptamine (B22526) and serotonin (B10506), suggests a potential for cross-reactivity in immunoassays designed to detect these related compounds.
This guide provides a comparative analysis of the known cross-reactivity of several indoleamines that are structurally related to this compound in commercially available serotonin and melatonin (B1676174) enzyme-linked immunosorbent assays (ELISAs). This information allows researchers to infer the potential for this compound to interfere with these assays and underscores the importance of validating any immunoassay for its specific matrix and analytes of interest.
Comparative Cross-Reactivity of Indoleamines in Commercial Immunoassays
The following table summarizes the cross-reactivity of various indoleamines in commercially available serotonin and melatonin ELISA kits. The data is presented as the percentage of cross-reactivity, which is typically calculated as:
(% Cross-Reactivity) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100.[1]
| Immunoassay Target | Cross-Reactant | % Cross-Reactivity |
| Serotonin | N-Acetyl Serotonin | 17% |
| 5-Hydroxy-L-tryptophan | 0.4% | |
| Tryptamine | 0.1% | |
| 5-Hydroxyindoleacetic acid | 0.03% | |
| Melatonin | 0.01% | |
| Tyramine | <0.004% | |
| Tryptophan | <0.004% | |
| Melatonin | Serotonin | 0.54% |
| 5-Methoxytryptamine | <0.01% | |
| N-Acetylserotonin | <0.01% | |
| 5-Methoxytryptophol | <0.01% |
Data compiled from commercially available ELISA kit datasheets.
Experimental Protocols
For researchers wishing to determine the cross-reactivity of this compound or other compounds in a competitive immunoassay, the following protocol provides a general framework. This protocol is based on a typical competitive ELISA for serotonin.[2][3]
Protocol: Competitive ELISA for Serotonin Quantification
1. Acylation of Standards, Samples, and Controls:
-
Pipette 20 µL of standards, controls, and samples into respective reaction tubes.
-
Add 50 µL of Acylation Reagent to each tube.
-
Incubate for 20 minutes at room temperature on an orbital shaker.
2. Immunoassay Procedure:
-
Pipette 20 µL of the acylated standards, controls, and samples into the appropriate wells of the microtiter plate pre-coated with a goat anti-rabbit IgG antibody.
-
Pipette 50 µL of the Serotonin Antiserum into all wells.
-
Incubate for 60 minutes at room temperature (20–25°C) on a shaker (approx. 600 rpm).
-
Wash the plate 4 times with 300 µL of 1X Wash Buffer per well.
-
Pipette 100 µL of the Enzyme Conjugate (e.g., anti-rabbit IgG-peroxidase) into all wells.
-
Incubate for 30 minutes at room temperature (20–25°C) on a shaker (approx. 600 rpm).
-
Wash the plate 4 times with 300 µL of 1X Wash Buffer per well.
-
Pipette 100 µL of the Substrate (e.g., TMB) into all wells.
-
Incubate for 25 ± 5 minutes at room temperature (20–25°C) on a shaker (approx. 600 rpm), protected from direct sunlight.
-
Add 100 µL of the Stop Solution to each well.
-
Read the absorbance at 450 nm within 15 minutes.
3. Calculation of Results:
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations using a four-parameter logistic regression model.
-
The concentration of serotonin in the samples is determined by interpolating their absorbance values from the standard curve.
-
To determine the cross-reactivity of this compound, it would be run as a sample at various concentrations, and its IC50 value would be compared to that of the target analyte (serotonin).
Visualizing Key Concepts
To further aid in the understanding of the principles discussed, the following diagrams have been generated.
References
Benchmarking Indole-3-methanamine Against Known Monoamine Oxidase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Indole-3-methanamine against established monoamine oxidase inhibitors (MAOIs). Due to a lack of publicly available experimental data on the monoamine oxidase inhibitory activity of this compound, this document focuses on providing a framework for its potential evaluation by benchmarking it against well-characterized MAOIs. The information herein is intended to serve as a resource for designing and interpreting future experimental studies.
Introduction to Monoamine Oxidase Inhibition
Monoamine oxidases (MAOs) are a family of enzymes crucial in the metabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine. There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor sensitivities. The inhibition of these enzymes can lead to an increase in the concentration of these neurotransmitters in the brain, a mechanism that has been therapeutically exploited for the treatment of depression and neurodegenerative disorders like Parkinson's disease.
This compound, an indole (B1671886) derivative, is structurally related to tryptamine, a known substrate for MAOs. While various indole derivatives have been investigated as potential MAO inhibitors, specific experimental data on the inhibitory activity of this compound against MAO-A and MAO-B is not currently available in the public domain. This guide, therefore, presents a comparison with three well-established MAOIs: clorgyline (a selective irreversible MAO-A inhibitor), selegiline (B1681611) (a selective irreversible MAO-B inhibitor), and moclobemide (B1677376) (a reversible MAO-A inhibitor).
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of a compound against MAO-A and MAO-B is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%, while the Ki is a measure of the inhibitor's binding affinity. Lower values for both parameters indicate greater potency.
The following table summarizes the available quantitative data for the selected benchmark MAOIs.
| Inhibitor | Target | Type of Inhibition | IC50 | Ki | Selectivity |
| This compound | MAO-A / MAO-B | Not Determined | Data not available | Data not available | Not Determined |
| Clorgyline | MAO-A | Irreversible | 0.0012 µM[1] | 0.054 µM[1] | Highly Selective for MAO-A[1] |
| MAO-B | 1.9 µM[1] | 58 µM[1] | |||
| Selegiline | MAO-A | Irreversible | 23 µM | Data not available | Highly Selective for MAO-B |
| MAO-B | 0.051 µM | Data not available | |||
| Moclobemide | MAO-A | Reversible | 6 mM | 0.005 µM | Selective for MAO-A |
| MAO-B | 1000 mM | 1.08 µM |
Note: The significant discrepancy between the reported IC50 and Ki values for moclobemide may be due to different experimental conditions and assay methodologies reported in the literature. It is crucial to consider the specific experimental context when comparing these values.
Experimental Protocols for MAO Inhibition Assays
To experimentally determine the MAO inhibitory potential of this compound, a standardized in vitro assay can be employed. The following is a generalized protocol for a fluorometric or colorimetric MAO inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine (B1673886) for a fluorometric assay, or a suitable substrate for a colorimetric assay)
-
Reference inhibitors (clorgyline for MAO-A, selegiline for MAO-B)
-
Test compound (this compound)
-
Assay buffer (e.g., sodium phosphate (B84403) buffer, pH 7.4)
-
96-well microplates (black for fluorescence, clear for colorimetric)
-
Microplate reader (fluorometer or spectrophotometer)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and reference inhibitors in DMSO.
-
Prepare serial dilutions of the compounds in assay buffer.
-
Prepare the substrate solution in assay buffer.
-
Prepare the MAO-A and MAO-B enzyme solutions in assay buffer to the desired concentration.
-
-
Assay Protocol:
-
To the wells of the microplate, add the enzyme solution (MAO-A or MAO-B).
-
Add the serially diluted test compound or reference inhibitor to the respective wells. Include control wells with buffer and DMSO.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by the detection method itself).
-
Measure the fluorescence or absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the monoamine oxidase signaling pathway and a typical experimental workflow.
References
Safety Operating Guide
Personal protective equipment for handling Indole-3-methanamine
Essential Safety and Handling Guide for Indole-3-methanamine
This guide provides critical safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and environmental protection in the laboratory.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as acutely toxic if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3]
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) |
ngcontent-ng-c4139270029="" class="ng-star-inserted"> | Danger | H301: Toxic if swallowed[2][4] |
| Skin Corrosion/Irritation |
| Warning | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Irritation |
/ | Danger/Warning | H318/H319: Causes serious eye damage/irritation[1][2][3] |
| Respiratory Irritation |
| Warning | H335: May cause respiratory irritation[1][3] |
| Aquatic Hazard | Very toxic to aquatic life[1][5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure. The following equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye & Face Protection | Safety Goggles or Glasses | Must be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards.[6] A face shield should be worn when there is a risk of splashing.[5][7] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are a suitable option.[1][6] Gloves must be inspected before use and changed immediately if contaminated.[1][6] |
| Body Protection | Laboratory Coat | A standard lab coat is required to prevent skin contact.[1][7] A chemical-resistant apron is recommended for larger quantities.[1][5] Full-length pants and closed-toe shoes are also mandatory.[5][7] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Required if exposure limits are exceeded or if irritation is experienced, particularly when handling the solid form which can generate dust.[1][6] |
Operational Plan for Safe Handling
1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][6] The use of a chemical fume hood is strongly recommended to minimize inhalation of dust or vapors.[1][7]
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][8][7]
2. Handling Procedures:
-
Avoid Contact: Prevent any direct contact with the skin, eyes, and clothing.[1][8][6]
-
Avoid Inhalation: Do not breathe dust, fumes, vapors, or spray.[1][6][7]
-
Equipment: Use non-sparking tools to prevent ignition sources.[7]
3. Personal Hygiene:
-
Hand Washing: Wash hands and face thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][8][7]
-
Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1][8]
4. Storage:
-
Conditions: Store the compound in a cool, dry, and well-ventilated area.[3] Keep the container tightly closed.[3]
-
Security: The storage area should be locked to restrict access.[8][6]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
1. Waste Collection:
-
Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[9]
-
Container: Use a clearly labeled, leak-proof, and chemically compatible container for waste collection.[5][9][10] The container must be kept tightly sealed except when adding waste.[9][10]
2. Labeling and Storage:
-
Labeling: The waste container must be clearly marked with the words "HAZARDOUS WASTE," the full chemical name "this compound," and its approximate quantity.[5][9][10]
-
Storage: Store the waste container in a designated, secure, and well-ventilated satellite accumulation area, preferably with secondary containment.[5][9]
3. Arranging for Disposal:
-
EHS Contact: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.[9]
-
Regulations: Follow all institutional, local, and national regulations for hazardous waste disposal.[9]
-
Prohibition: Never dispose of this compound down the drain or in regular trash.[5][9]
Emergency Procedures
Spill:
-
For small spills, absorb the material with an inert substance like vermiculite (B1170534) or sand.[9]
-
Place the absorbent material and any contaminated debris into a sealed, labeled container for disposal as hazardous waste.[9]
-
For large spills, evacuate the area immediately and contact emergency services.[5]
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing.[1][6] Rinse the affected skin with plenty of water for at least 15 minutes and seek immediate medical attention.[1][3][6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[3][6] Seek immediate medical attention.[3][6]
-
Inhalation: Move the person to fresh air.[3][6] If breathing is difficult or has stopped, provide artificial respiration and get medical attention.[3][8][6]
-
Ingestion: Rinse the mouth with water.[8][6] Do NOT induce vomiting. Seek immediate medical attention.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Indol-3-Ylmethanamine | C9H10N2 | CID 472107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. (1H-Indol-3-yl)methanamine | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
